Diallyldiphenylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenyl-bis(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Si/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWTWYKYYGSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065105 | |
| Record name | Diallyldiphenylsilane | |
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Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10519-88-7 | |
| Record name | 1,1′-(Di-2-propen-1-ylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenyldiallylsilane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyldiphenylsilane | |
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| Record name | Benzene, 1,1'-(di-2-propen-1-ylsilylene)bis- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyldiphenylsilane | |
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| Record name | Diallyldiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.952 | |
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| Record name | DIPHENYLDIALLYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIK3TJ1GN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Diallyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyldiphenylsilane [(C₃H₅)₂Si(C₆H₅)₂], a versatile organosilane, holds significant potential as a key intermediate in the synthesis of advanced silicone-based materials and complex organic molecules. Its unique structure, featuring both reactive allyl groups and stable phenyl substituents on a central silicon atom, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed synthetic protocols, and key reaction pathways. Spectroscopic data are summarized and interpreted to facilitate compound identification and characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry, materials science, and drug development.
Physicochemical Properties
This compound is a colorless to light yellow, clear liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Fundamental Properties of this compound
| Property | Value |
| CAS Number | 10519-88-7 |
| Molecular Formula | C₁₈H₂₀Si |
| Molecular Weight | 264.44 g/mol |
| Boiling Point | 140-141 °C at 2 mmHg |
| Density | 0.996 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.575 |
| Flash Point | 110 °C |
| Melting Point | <0 °C |
| Appearance | Colorless to light yellow clear liquid |
| Synonyms | Diphenyldiallylsilane, Silane, diphenyldi-2-propenyl- |
Synthesis of this compound
The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This involves the reaction of dichlorodiphenylsilane with allylmagnesium bromide. The successful execution of this synthesis requires stringent anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents.[1]
Experimental Protocol: Grignard Synthesis
This protocol is adapted from established procedures for the synthesis of similar allylsilanes.
Materials:
-
Dichlorodiphenylsilane (1.0 eq)
-
Magnesium turnings (2.2 eq)
-
Allyl bromide (2.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings and a small crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of allyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent.
-
The remainder of the allyl bromide solution is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichlorodiphenylsilane:
-
A separate, flame-dried, three-necked flask is charged with a solution of dichlorodiphenylsilane in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
The flask is cooled to 0 °C using an ice bath.
-
The freshly prepared allylmagnesium bromide solution is transferred to a dropping funnel and added dropwise to the stirred solution of dichlorodiphenylsilane.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield pure this compound.
-
Synthesis Workflow
Key Reactions of this compound
The reactivity of this compound is dominated by the chemistry of the allyl groups. These moieties can undergo a variety of transformations, including electrophilic addition and hydrosilylation.
Electrophilic Addition
The double bonds in the allyl groups of this compound are susceptible to attack by electrophiles. For instance, the addition of halogens, such as bromine, proceeds via a bromonium ion intermediate, leading to the formation of a dihalogenated product.
Reaction Scheme: Electrophilic Addition of Bromine
Hydrosilylation
Hydrosilylation is a powerful reaction for the formation of silicon-carbon bonds. In the presence of a suitable catalyst, typically a platinum complex, a hydrosilane can add across the double bond of the allyl groups of this compound. This reaction is a key step in the synthesis of various silicone polymers and functionalized organosilanes.
Reaction Scheme: Hydrosilylation with a Chlorosilane
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound. The following sections summarize the expected data from key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals for the allyl and phenyl groups.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5-7.3 | Multiplet | Phenyl protons |
| ~5.9-5.7 | Multiplet | -CH= | |
| ~5.0-4.8 | Multiplet | =CH₂ | |
| ~2.2-2.0 | Doublet | Si-CH₂- | |
| ¹³C | ~135-128 | Multiple | Phenyl carbons |
| ~134 | Singlet | -CH= | |
| ~114 | Singlet | =CH₂ | |
| ~23 | Singlet | Si-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=C and C-H bonds of the allyl groups, as well as the aromatic C-H and C=C bonds of the phenyl groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H stretch | =C-H (alkene) |
| ~3050 | C-H stretch | C-H (aromatic) |
| ~2920 | C-H stretch | -CH₂- (aliphatic) |
| ~1630 | C=C stretch | Alkene |
| ~1590, 1485, 1430 | C=C stretch | Aromatic ring |
| ~1120 | Si-Phenyl stretch | Si-Ph |
| ~995, 910 | C-H bend (out-of-plane) | Alkene |
| ~740, 700 | C-H bend (out-of-plane) | Monosubst. Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 264. Common fragmentation pathways would involve the loss of allyl and phenyl groups.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 264 | [M]⁺ (Molecular ion) |
| 223 | [M - C₃H₅]⁺ (Loss of an allyl group) |
| 187 | [M - C₆H₅]⁺ (Loss of a phenyl group) |
| 182 | [Si(C₆H₅)₂(C₃H₅)]⁺ - H |
| 105 | [Si(C₆H₅)]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Safety and Handling
This compound is classified as a skin and eye irritant. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a valuable bifunctional organosilane with well-defined physicochemical and spectroscopic properties. Its synthesis via the Grignard reaction is a reliable method, and its reactive allyl groups open avenues for a wide range of chemical modifications. This guide provides essential technical information to support the use of this compound in research and development, particularly in the fields of polymer chemistry, materials science, and as a versatile building block in organic synthesis.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of Diallyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and characterization of diallyldiphenylsilane. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize organosilane compounds in their work.
Chemical Structure and Properties
This compound, with the molecular formula C18H20Si, is an organosilicon compound featuring a central silicon atom covalently bonded to two phenyl groups and two allyl groups.[1] The silicon atom is at the core of a tetrahedral geometry, which is a common arrangement for tetracoordinated silicon.[2][3]
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C18H20Si |
| Molecular Weight | 264.44 g/mol |
| CAS Number | 10519-88-7 |
| IUPAC Name | Diphenyl-bis(prop-2-enyl)silane |
| Density | 0.996 g/mL at 25 °C |
| Boiling Point | 140-141 °C at 2 mmHg |
| Refractive Index (n20/D) | 1.575 |
Source: PubChem CID 82695, ChemicalBook CB0415312[1][4]
The chemical structure of this compound can be visualized as follows:
Caption: 2D structure of this compound.
Bonding Characteristics
Table 2: Representative Bond Lengths and Angles
| Bond | Bond Length (Å) (Typical) | Angle | Angle (°) (Idealized) |
| Si-C (phenyl) | 1.85 - 1.88 | C(phenyl)-Si-C(phenyl) | ~109.5 |
| Si-C (allyl) | 1.86 - 1.89 | C(allyl)-Si-C(allyl) | ~109.5 |
| C=C (allyl) | 1.33 - 1.35 | C(phenyl)-Si-C(allyl) | ~109.5 |
| C-C (allyl) | 1.50 - 1.52 | Si-C-C (allyl) | ~110 |
| C-C (phenyl) | 1.39 - 1.41 | C-C-C (phenyl) | 120 |
Note: These are typical values based on analogous organosilicon compounds and may vary slightly in this compound.
The phenyl groups are planar, with sp2 hybridized carbons, while the allyl groups contain both sp2 and sp3 hybridized carbons. The silicon atom's orbitals are considered to be sp3 hybridized, leading to the tetrahedral geometry.
Synthesis
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of dichlorodiphenylsilane with allylmagnesium bromide.
Caption: Synthesis workflow for this compound.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Reaction with Dichlorodiphenylsilane: A solution of dichlorodiphenylsilane in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).[5][6][7] The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Caption: Spectroscopic characterization workflow.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Absorption Bands / m/z |
| ¹H NMR | Phenyl protons: ~7.3-7.6 ppm (multiplet)Allyl =CH-: ~5.7-5.9 ppm (multiplet)Allyl =CH₂: ~4.9-5.1 ppm (multiplet)Allyl -CH₂-Si: ~1.9-2.1 ppm (doublet) |
| ¹³C NMR | Phenyl carbons: ~128-135 ppmAllyl =CH-: ~134 ppmAllyl =CH₂: ~114 ppmAllyl -CH₂-Si: ~23 ppm |
| IR Spectroscopy | C-H (aromatic): ~3070-3050 cm⁻¹C-H (alkenyl): ~3080-3010 cm⁻¹C=C (alkenyl): ~1630 cm⁻¹C=C (aromatic): ~1590, 1480, 1430 cm⁻¹Si-Phenyl: ~1120 cm⁻¹ |
| Mass Spectrometry | [M]+: 264.13Major Fragments: [M-allyl]+ (m/z 223), [M-phenyl]+ (m/z 187), [Ph₂SiH]+ (m/z 183) |
Note: NMR shifts are relative to TMS in CDCl₃. IR data is for liquid film. Mass spec data is for electron impact ionization.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. A drop of the neat liquid sample is placed between two KBr plates to create a thin film. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10][11]
Conclusion
This compound is a well-defined organosilicon compound with a tetrahedral silicon center. Its synthesis is straightforward via a Grignard reaction, and its structure can be unambiguously confirmed by standard spectroscopic methods. The data and protocols presented in this guide provide a solid foundation for researchers working with this and related organosilane compounds.
References
- 1. rsc.org [rsc.org]
- 2. Silane, diphenyl- [webbook.nist.gov]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. Dichlorodiphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 6. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dichlorodiphenylsilane | 80-10-4 [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Diallyldiphenylsilane: A Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyldiphenylsilane is an organosilicon compound with applications in polymer chemistry and as a synthetic intermediate. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon data from related organosilane compounds to infer its stability and decomposition mechanisms. Due to a lack of specific publicly available data for this compound, this guide utilizes information from analogous compounds, particularly other allylsilanes, to provide a predictive analysis. This document also outlines detailed experimental protocols for conducting thermal analysis of liquid organosilicon compounds.
Introduction
This compound [(CH₂=CHCH₂)₂Si(C₆H₅)₂] is a tetra-substituted organosilane featuring both allyl and phenyl groups attached to a central silicon atom. The presence of reactive allyl groups and thermally stable phenyl groups suggests a complex thermal decomposition profile. This guide aims to provide an in-depth understanding of the factors influencing the thermal stability of this compound and to propose its likely decomposition pathways.
Predicted Thermal Stability of this compound
Comparative Thermal Analysis Data
The thermal stability of organosilanes is significantly influenced by the nature of the organic substituents on the silicon atom. The following table summarizes the thermal decomposition data for various allylsilane compounds. This data can be used to estimate the thermal stability of this compound.
| Compound | Decomposition Onset (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Reference Compound Type |
| Allyltrimethylsilane | ~450 | - | Pyrolysis-VUV-SPI-TOFMS | Alkyl-substituted allylsilane |
| Allyltrichlorosilane | ~550 | - | Pyrolysis-VUV-SPI-TOFMS | Chloro-substituted allylsilane |
| K[PtCl₃(CH₂=CHCH₂SiMe₃)] | ~125 | - | TGA | Allylsilane Platinum(II) Complex[1] |
Note: The decomposition temperatures for allyltrimethylsilane and allyltrichlorosilane are derived from pyrolysis studies and represent the temperature at which significant decomposition is observed, not standard TGA onset temperatures.
Based on the general trend that aryl groups enhance the thermal stability of organosilicon compounds, it is anticipated that this compound would exhibit a higher thermal stability compared to allyltrimethylsilane. The presence of two phenyl groups is expected to increase the decomposition temperature due to the high strength of the Si-Phenyl bond.
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through several competing pathways, primarily involving the cleavage of the silicon-allyl and silicon-phenyl bonds, as well as reactions involving the allyl double bond.
Silicon-Allyl Bond Cleavage
Homolytic cleavage of the Si-C(allyl) bond is a probable initial step in the thermal decomposition, leading to the formation of a diphenylsilyl radical and an allyl radical.
References
An In-depth Technical Guide to the Solubility of Diallyldiphenylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diallyldiphenylsilane in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility assessments derived from the physicochemical properties of this compound and comparative analysis with structurally analogous organosilicon compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise measurements under their specific laboratory conditions.
Core Concepts: Predicting Solubility
This compound is an organosilicon compound with the chemical formula (C₃H₅)₂(C₆H₅)₂Si. Its molecular structure, featuring two nonpolar phenyl groups and two allyl groups attached to a central silicon atom, governs its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The large nonpolar surface area conferred by the phenyl and allyl groups suggests a high affinity for nonpolar and weakly polar organic solvents. Conversely, its lack of hydrogen bond donors and acceptors, coupled with its overall nonpolar character, indicates poor solubility in polar protic solvents like water.
Estimated Solubility Profile of this compound
Based on the solubility of structurally similar compounds such as triphenylsilane, tetraphenylsilane, and other phenyl-substituted silanes which are reported to be soluble in aromatic and ethereal solvents, the following table provides an estimated qualitative solubility profile for this compound at ambient temperature.[1][2][3][4][5] It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Chemical Formula | Polarity | Estimated Solubility | Rationale |
| Toluene | C₆H₅CH₃ | Nonpolar | Highly Soluble | Structurally similar aromatic solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Highly Soluble | Good solvent for a wide range of organic compounds. |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble | Common solvent for nonpolar to moderately polar compounds. |
| Hexane | C₆H₁₄ | Nonpolar | Soluble | Nonpolar aliphatic solvent, good for nonpolar solutes. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Highly Soluble | Effective solvent for many organic compounds. |
| Acetone | (CH₃)₂CO | Polar Aprotic | Moderately Soluble | May be less effective than less polar solvents. |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Polarity and hydrogen bonding of ethanol limit solubility. |
| Water | H₂O | Polar Protic | Insoluble | Highly polar nature and hydrogen bonding network of water. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
3.1. Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., toluene, THF, diethyl ether, hexane)
-
Small test tubes or vials
-
Pipettes or graduated cylinders
-
Vortex mixer
-
Add a small, measured amount of this compound (e.g., 10 mg or 10 µL) to a clean, dry test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. A completely clear solution indicates that the compound is soluble. The presence of undissolved droplets or a cloudy suspension indicates partial solubility or insolubility.
-
If the compound does not dissolve, incrementally add more solvent and repeat the agitation step to determine if solubility can be achieved at lower concentrations.
3.2. Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of the solubility of this compound in a specific solvent at a given temperature.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable containers
-
Constant temperature bath (e.g., shaker incubator)
-
Analytical balance
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial.
-
Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the solution to stand undisturbed at the same temperature to allow any undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial.
-
Record the exact volume of the filtered solution.
-
Carefully evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.
-
Once the solvent is completely removed, weigh the dish or vial containing the this compound residue.
-
Calculate the solubility in g/L or mol/L using the mass of the residue and the volume of the solution.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Diallyldiphenylsilane: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyldiphenylsilane [(C₃H₅)₂Si(C₆H₅)₂] is an organosilicon compound of interest for various applications, including its use as an intermediate in the synthesis of more complex silicon-containing molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the Grignard reaction as a primary synthetic route. Detailed experimental protocols, a summary of its physicochemical and spectroscopic properties, and a discussion of its discovery are presented.
Introduction
Organosilanes, compounds containing a carbon-silicon bond, have found extensive use in organic synthesis and materials science. Allylsilanes, in particular, are valuable reagents due to their unique reactivity. This compound combines the features of an allylsilane with the steric and electronic properties imparted by two phenyl groups on the silicon atom. This guide serves as a technical resource for researchers interested in the synthesis and utilization of this specific organosilane.
Synthesis of this compound
The most common and practical method for the synthesis of this compound is the Grignard reaction. This method involves the reaction of a dihalodiphenylsilane with allylmagnesium halide, a Grignard reagent.
Reaction Principle
The synthesis proceeds via the nucleophilic attack of the allyl group from the Grignard reagent on the electrophilic silicon atom of dichlorodiphenylsilane. Two equivalents of the Grignard reagent are required to replace both chlorine atoms.
Overall Reaction:
(C₆H₅)₂SiCl₂ + 2 C₃H₅MgBr → (C₆H₅)₂Si(C₃H₅)₂ + 2 MgBrCl
Experimental Protocol
This protocol is a generalized procedure based on established methods for Grignard reactions with chlorosilanes.
Materials:
-
Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂)
-
Magnesium turnings
-
Allyl bromide (C₃H₅Br)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of allyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until most of the magnesium has reacted.
-
-
Reaction with Dichlorodiphenylsilane:
-
A solution of dichlorodiphenylsilane in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
The Grignard reagent solution is cooled in an ice bath.
-
The dichlorodiphenylsilane solution is added dropwise to the stirred Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation.
-
Important Considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under a dry, inert atmosphere.
-
Safety: Allyl bromide is a lachrymator and toxic. Dichlorodiphenylsilane is corrosive. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10519-88-7 | |
| Molecular Formula | C₁₈H₂₀Si | |
| Molecular Weight | 264.44 g/mol | |
| Boiling Point | 140-141 °C at 2 mmHg | |
| Density | 0.996 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.575 |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | The ¹H NMR spectrum shows characteristic signals for the allyl and phenyl protons. The spectrum is available in public databases such as PubChem. | |
| IR | The IR spectrum will exhibit characteristic bands for Si-C stretching, C=C stretching of the allyl group, and aromatic C-H and C=C stretching of the phenyl groups. | |
| Mass Spec | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of allyl and phenyl groups. |
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available scientific literature. However, its presence in chemical databases and commercial availability indicates its synthesis and characterization. The compound's entry in the PubChem database was created on March 26, 2005, suggesting its formal documentation around that time. The synthesis of organosilanes via Grignard reagents has been a well-established method since the pioneering work of F. Stanley Kipping in the early 20th century.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis workflow and the logical relationship of the key components in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key components in the synthesis of this compound.
Diallyldiphenylsilane: A Technical Guide to its Potential as a Monomer for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyldiphenylsilane emerges as a promising monomeric building block for the synthesis of advanced organosilicon polymers. Its unique structure, featuring two allyl groups and two phenyl groups attached to a central silicon atom, offers a versatile platform for creating polymers with potentially valuable properties for materials science and biomedical applications. This technical guide provides a comprehensive overview of the monomer's characteristics, explores its polymerization potential through cyclopolymerization strategies, and outlines the expected properties of the resulting polymer, poly(this compound). While specific experimental data on the homopolymer is limited in publicly available literature, this document consolidates general knowledge of diallylsilane polymerization and the characterization of organosilicon polymers to present a forward-looking perspective on its utility. Furthermore, the potential applications of such a polymer in the realm of drug development are discussed, drawing on the established biocompatibility and drug delivery capabilities of related silicon-containing polymers.
Introduction to this compound
This compound ((C₃H₅)₂Si(C₆H₅)₂) is an organosilane compound that possesses two reactive allyl functional groups, making it a suitable candidate for polymerization. The presence of the phenyl groups is anticipated to impart thermal stability and specific solubility characteristics to the resulting polymer, while the silicon-carbon backbone offers a distinct set of properties compared to traditional carbon-based polymers. The polymerization of diallyl monomers typically proceeds via a cyclopolymerization mechanism, leading to the formation of a polymer chain containing cyclic repeating units. This process is crucial as it prevents cross-linking that would otherwise occur with difunctional monomers, resulting in a soluble and processable polymer.
Monomer Properties: this compound
A clear understanding of the monomer's physical and chemical properties is fundamental for its application in polymer synthesis. The key properties of this compound are summarized in Table 1.
| Property | Value |
| Chemical Formula | C₁₈H₂₀Si |
| Molecular Weight | 264.44 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 140-141 °C at 2 mmHg |
| Density | 0.996 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.575 |
| Flash Point | >110 °C |
| CAS Number | 10519-88-7 |
Polymerization of this compound
The polymerization of this compound is expected to proceed primarily through cyclopolymerization, yielding a linear polymer with cyclic units in the backbone. This method is advantageous for creating thermally stable polymers. The most promising catalytic systems for this transformation are Ziegler-Natta and metallocene catalysts.
Cyclopolymerization Mechanism
The generally accepted mechanism for the cyclopolymerization of diallyl monomers involves an intramolecular cyclization step following the initial intermolecular propagation. This "ring-closing" step is kinetically favorable and leads to the formation of five- or six-membered rings within the polymer chain.
Figure 1: General mechanism for the cyclopolymerization of this compound.
Experimental Protocols (Hypothetical)
While specific, detailed experimental protocols for the homopolymerization of this compound are not readily found in the surveyed literature, a general procedure can be outlined based on established methods for the polymerization of other diallylsilanes using Ziegler-Natta or metallocene catalysts.
3.2.1. Ziegler-Natta Catalyzed Polymerization (Representative Protocol)
-
Catalyst System: A typical Ziegler-Natta catalyst system for this type of polymerization would consist of a transition metal halide, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst, like triethylaluminum (Al(C₂H₅)₃).
-
Procedure:
-
A reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
A dry, inert solvent such as toluene is introduced into the reactor.
-
The organoaluminum co-catalyst is added to the solvent and stirred.
-
The transition metal halide is then carefully added to the solution, forming the active catalyst complex. The mixture is typically aged for a specific period at a controlled temperature.
-
This compound monomer is then introduced into the reactor.
-
The polymerization is allowed to proceed at a specific temperature (e.g., 50-80 °C) for a set duration.
-
The reaction is terminated by the addition of a quenching agent, such as acidified methanol.
-
The resulting polymer is precipitated, filtered, washed extensively with a non-solvent (e.g., methanol) to remove catalyst residues and unreacted monomer, and finally dried under vacuum.
-
3.2.2. Metallocene-Catalyzed Polymerization (Representative Protocol)
-
Catalyst System: Metallocene catalysts, such as zirconocene dichloride (Cp₂ZrCl₂) activated with methylaluminoxane (MAO), are known to be effective for olefin and diene polymerization.
-
Procedure:
-
A Schlenk flask or similar reaction vessel is rigorously dried and filled with an inert atmosphere.
-
Dry toluene is added as the solvent.
-
A solution of methylaluminoxane (MAO) in toluene is introduced into the reactor.
-
The this compound monomer is added to the MAO solution.
-
The polymerization is initiated by the addition of a solution of the metallocene catalyst in toluene.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-70 °C) for the desired reaction time.
-
The polymerization is quenched by the addition of an appropriate agent like methanol.
-
The polymer is isolated by precipitation in a large excess of a non-solvent, followed by filtration, washing, and drying in a vacuum oven.
-
Characterization of Poly(this compound)
The structural, thermal, and mechanical properties of the synthesized poly(this compound) would be determined using a suite of analytical techniques.
Figure 2: A typical experimental workflow for the synthesis and characterization of poly(this compound).
Expected Polymer Properties
Due to the absence of specific experimental data for poly(this compound) in the available literature, the following table presents expected or hypothetical properties based on the characteristics of similar organosilicon polymers. These values should be considered as illustrative.
| Property | Expected Range / Value |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol (highly dependent on polymerization conditions) |
| Polydispersity Index (PDI) | 1.5 - 3.0 (typical for Ziegler-Natta and some metallocene systems) |
| Glass Transition Temp. (Tg) | 100 - 150 °C (phenyl groups contribute to rigidity) |
| Decomposition Temp. (TGA) | > 300 °C (cyclopolymerization and Si-C bonds enhance thermal stability) |
| Solubility | Soluble in common organic solvents like toluene, THF, and chloroform |
| Mechanical Properties | Expected to be a rigid, potentially brittle material at room temperature, with properties tunable via copolymerization |
Analytical Techniques
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the chemical structure of the polymer, confirm the cyclization, and determine the ratio of five- to six-membered rings in the polymer backbone.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer and confirm the disappearance of the allyl double bonds.
Potential in Drug Development
Organosilicon polymers, in general, have garnered significant interest in the biomedical field due to their unique properties. Polysiloxanes (silicones) are well-known for their biocompatibility and have a long history of use in medical devices. While polysilanes have a different backbone structure, they are also being explored for biomedical applications.
Biocompatibility
The biocompatibility of a polymer is a critical factor for its use in drug delivery and medical devices. Silicon-containing polymers are often considered to be biocompatible. Extensive testing, including cytotoxicity, sensitization, and irritation assays, would be necessary to confirm the biocompatibility of poly(this compound).
Drug Delivery Systems
Polymers are extensively used as vehicles for controlled and targeted drug delivery. Organosilicon polymers can be formulated into various drug delivery systems, such as nanoparticles, micelles, and hydrogels. The phenyl groups in poly(this compound) could provide hydrophobic domains for the encapsulation of poorly water-soluble drugs. The polymer backbone could potentially be functionalized to attach targeting ligands or to modulate its degradation profile.
Figure 3: Conceptual diagram of a poly(this compound)-based nanoparticle for drug delivery.
Conclusion
This compound presents itself as a monomer with significant potential for the synthesis of novel organosilicon polymers. The anticipated cyclopolymerization of this monomer offers a pathway to linear, soluble, and thermally stable materials. While a detailed experimental database for the homopolymer is yet to be established in the public domain, the foundational knowledge of diallylsilane polymerization provides a strong basis for future research. The expected properties of poly(this compound), combined with the general biocompatibility of silicon-containing polymers, make it an intriguing candidate for further investigation, particularly for applications in advanced materials and as a potential component in innovative drug delivery systems. Further research is warranted to synthesize and comprehensively characterize poly(this compound) to fully unlock its potential.
Diallyldiphenylsilane in Catalysis: A Technical Guide to Novel Applications
Introduction: Beyond a Monomer—Diallyldiphenylsilane as a Catalytic Workhorse
This compound, a molecule traditionally recognized for its role as a monomer in polymerization, is emerging as a versatile precursor and substrate in novel catalytic transformations.[1][2] Its unique structure, featuring two reactive allyl groups attached to a diphenylsilyl core, provides a platform for innovative catalytic strategies, particularly in the realm of olefin metathesis. This guide delves into the technical intricacies of two key applications of this compound in catalysis: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) for the synthesis of silicon-containing heterocycles and Ruthenium-catalyzed Cross-Metathesis (CM) for the selective formation of functionalized vinylsilanes. We will explore the underlying mechanisms, provide detailed experimental protocols, and present quantitative data to empower researchers in leveraging the catalytic potential of this compound.
Ring-Closing Metathesis (RCM): Crafting Silacycloalkenes with Precision
The intramolecular cyclization of this compound via Ring-Closing Metathesis (RCM) offers a direct and efficient route to 4,4-diphenyl-4-silacyclohept-1-ene, a valuable silicon-containing heterocycle. This transformation is effectively catalyzed by Grubbs-type ruthenium catalysts, enabling the formation of a new carbon-carbon double bond within the cyclic structure.[1][2]
Mechanistic Insights: The Chauvin Mechanism in Action
The RCM of this compound proceeds via the well-established Chauvin mechanism for olefin metathesis. The catalytic cycle is initiated by the reaction of the ruthenium catalyst with one of the allyl groups of this compound to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release ethene and form a new ruthenium-alkylidene complex. Subsequent intramolecular reaction with the second allyl group leads to the formation of the cyclic product and regeneration of the active catalyst.
Experimental Protocol: Synthesis of 4,4-diphenyl-4-silacyclohept-1-ene
The following protocol is adapted from the work of Yang and Vaultier, demonstrating the efficient RCM of this compound.[1][2]
Materials:
-
This compound
-
Grubbs' First Generation Catalyst ([RuCl₂(PCy₃)₂(CHPh)])
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DCM to a concentration of 0.1 M.
-
Add Grubbs' first generation catalyst (0.01 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4,4-diphenyl-4-silacyclohept-1-ene.
Data Presentation: Influence of Reaction Parameters
The efficiency of the RCM of this compound is influenced by several factors, as summarized in the table below.[1][2]
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
| 0.01 | Dichloromethane | Room Temp | 0.1 | >95 |
| 0.001 | Dichloromethane | Room Temp | 0.1 | ~90 |
| 0.01 | Toluene | 80 | 0.1 | Lower yields due to catalyst decomposition |
| 0.01 | Dichloromethane | Room Temp | 0.01 | Slower reaction rates |
Cross-Metathesis (CM): A Gateway to Functionalized Vinylsilanes
Ruthenium-catalyzed cross-metathesis (CM) of this compound with electron-deficient olefins provides a selective route to mono- and bis-adducts, which are valuable intermediates in organic synthesis.[1] The Hoveyda-Grubbs catalyst is particularly effective for this transformation, offering good yields and control over the product distribution.
Mechanistic Considerations: Controlling Selectivity
The cross-metathesis reaction follows a similar Chauvin mechanism. The selectivity between the formation of mono- and bis-CM products is primarily dependent on the nature of the electron-deficient olefin and the stoichiometry of the reactants. The reaction of the initially formed ruthenium-alkylidene with the electron-deficient olefin is a key step that dictates the product distribution.
Experimental Protocol: Cross-Metathesis with Acrylates
The following protocol is based on the work of BouzBouz, Boulard, and Cossy, illustrating the CM of this compound with an acrylate.[1]
Materials:
-
This compound
-
Methyl acrylate
-
Hoveyda-Grubbs Second Generation Catalyst
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and methyl acrylate (1:1.2 molar ratio) in anhydrous DCM.
-
Add the Hoveyda-Grubbs second generation catalyst (2.5 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting mixture of mono- and bis-adducts by silica gel column chromatography.
Data Presentation: Substrate Scope and Product Distribution
The reaction of this compound with various electron-deficient olefins yields a mixture of mono- and bis-cross-metathesis products. The ratio of these products is influenced by the nature of the olefin partner.[1]
| Electron-Deficient Olefin | Mono-CM Product Yield (%) | Bis-CM Product Yield (%) |
| Methyl acrylate | 65 | 20 |
| Acrylonitrile | 70 | 15 |
| Acrolein | 55 | 25 |
| Methyl vinyl ketone | 60 | 22 |
Conclusion: Expanding the Catalytic Toolbox
The novel applications of this compound in ruthenium-catalyzed ring-closing and cross-metathesis reactions highlight its potential beyond traditional polymer chemistry. These methodologies provide efficient and selective pathways to valuable silicon-containing heterocycles and functionalized vinylsilanes, which are versatile building blocks in organic synthesis. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate the adoption and further exploration of this compound as a strategic tool in the modern catalysis-driven laboratory. As research continues to uncover new catalytic systems, the utility of readily available and structurally unique molecules like this compound is poised to expand, offering innovative solutions for the synthesis of complex molecular architectures.
References
Exploring the Electronic Effects of Phenyl Groups in Diallyldiphenylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic effects of the phenyl groups in diallyldiphenylsilane. The document summarizes key spectroscopic and electrochemical data, details relevant experimental protocols, and offers insights into the influence of the phenyl moieties on the molecule's electronic properties. While experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related compounds and theoretical calculations to provide a comprehensive analysis.
Introduction to Electronic Effects in Organosilanes
The electronic properties of organosilanes are of significant interest due to their wide applications in materials science, organic synthesis, and medicinal chemistry. In this compound, the silicon atom is bonded to two allyl groups and two phenyl groups. The phenyl groups, with their π-electron systems, play a crucial role in modulating the electron density at the silicon center and influencing the overall reactivity and spectroscopic characteristics of the molecule.
The electronic influence of a substituent is typically understood through a combination of inductive and resonance effects.
-
Inductive Effect (-I): The sp² hybridized carbon atoms of the phenyl ring are more electronegative than an sp³ carbon, leading to an electron-withdrawing inductive effect. This effect polarizes the Si-C sigma bond, drawing electron density away from the silicon atom.
-
Resonance Effect (+M/-M): The phenyl group can participate in resonance, either donating or withdrawing electron density from the substituent it is attached to. In the case of silicon, which has available d-orbitals, there can be a π-acceptor interaction (pπ-dπ backbonding), which would be an electron-withdrawing resonance effect (-M). Conversely, the phenyl ring can also donate π-electrons to the silicon center, exhibiting an electron-donating resonance effect (+M). The net electronic effect is a balance of these inductive and resonance contributions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei in this compound provide direct evidence of the electronic effects of the phenyl groups.
Predicted and Comparative NMR Data
Due to the limited availability of fully assigned experimental NMR data for this compound, the following table presents predicted chemical shifts based on computational models (DFT/GIAO) and comparative data from similar phenylsilane derivatives.
| Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Comparative Experimental Data (δ, ppm) |
| ¹H NMR | ||
| Phenyl-H | 7.30 - 7.60 (multiplet) | Diphenylsilane: 7.35-7.55 (m) |
| Allyl-CH= | 5.70 - 5.90 (multiplet) | - |
| =CH₂ | 4.85 - 5.05 (multiplet) | - |
| -CH₂-Si | 1.90 - 2.10 (doublet) | - |
| ¹³C NMR | ||
| Phenyl C (ipso) | ~134 | Phenyltrimethylsilane: 140.9 |
| Phenyl C (ortho, meta, para) | 128 - 135 | Phenyltrimethylsilane: 133.7, 128.8, 127.7 |
| Allyl =CH | ~134 | - |
| Allyl =CH₂ | ~114 | - |
| Allyl -CH₂- | ~23 | - |
| ²⁹Si NMR | ||
| Si | -15 to -20 | Diphenylsilane: -34.3 |
Interpretation: The downfield chemical shifts of the phenyl protons and carbons compared to benzene (¹H: ~7.3 ppm, ¹³C: 128.5 ppm) are indicative of the net electron-withdrawing effect of the silyl group. The ²⁹Si chemical shift is particularly sensitive to the electronic environment. A more shielded (more negative) ²⁹Si chemical shift generally corresponds to higher electron density on the silicon atom. The predicted value for this compound is in the typical range for phenyl-substituted silanes.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and ²⁹Si NMR spectra of this compound to determine the chemical shifts and coupling constants.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure the solution is homogeneous.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm.
-
-
²⁹Si NMR Acquisition:
-
Switch the spectrometer to the ²⁹Si nucleus.
-
A proton-decoupled spectrum is typically acquired. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance sensitivity.
-
Typical parameters: spectral width of ~300 ppm, a longer relaxation delay (e.g., 10-30 seconds) may be necessary, and a significant number of scans.
-
Process the data and reference externally to a TMS standard.
-
Logical Workflow for NMR Data Analysis
Caption: Workflow for NMR data acquisition, processing, and interpretation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands in the UV region are primarily associated with π → π* transitions within the phenyl rings. The position and intensity of these absorptions can be influenced by the silicon substituent.
Predicted UV-Vis Absorption Data
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectrum. For this compound, characteristic absorptions are expected in the UV region.
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* (E2-band) | ~220 | High |
| π → π* (B-band) | ~265 | Moderate |
Interpretation: The B-band, which is characteristic of the benzene ring, is sensitive to substitution. The position of this band in this compound, when compared to benzene (λ_max ≈ 255 nm), can indicate the electronic interaction between the silyl group and the phenyl rings. A slight red shift (bathochromic shift) is often observed for phenylsilanes.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound and determine the wavelengths of maximum absorbance (λ_max) and molar absorptivity (ε).
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent that does not absorb in the region of interest (typically 200-400 nm) and in which the sample is soluble. Cyclohexane is a good non-polar option, while ethanol or acetonitrile can be used to investigate solvent effects.
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Dilute Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
-
Spectral Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of each of the dilute solutions over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the λ_max values from the spectra.
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λ_max. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε (assuming a 1 cm path length).
-
Signaling Pathway for Electronic Transitions
Caption: Electronic transitions in this compound upon UV light absorption.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. For this compound, CV can provide information about the ease of oxidation and reduction of the phenyl groups and the influence of the silyl center on these processes.
Predicted Electrochemical Data
While specific experimental data is scarce, the electrochemical behavior can be inferred from related compounds. The phenyl groups are expected to undergo reduction at negative potentials. The silicon center is generally not electroactive within the typical solvent window.
| Process | Predicted Potential (V vs. Fc/Fc⁺) |
| Reduction | Irreversible reduction at potentials more negative than -2.5 V |
| Oxidation | No accessible oxidation within the solvent window |
Interpretation: The reduction potential of the phenyl groups can be influenced by the electronic nature of the silyl substituent. An electron-withdrawing silyl group would make the reduction of the phenyl rings easier (occur at a less negative potential). The irreversibility of the reduction is common for phenyl groups, as the resulting radical anion is often unstable.
Experimental Protocol for Cyclic Voltammetry
Objective: To investigate the redox behavior of this compound.
Materials:
-
This compound sample (~1-5 mM solution)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrolyte Solution Preparation: Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M.
-
Sample Solution Preparation: Dissolve this compound in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Deaeration: Purge the sample solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Record a cyclic voltammogram of the solvent and supporting electrolyte alone to determine the solvent window.
-
Record the cyclic voltammogram of the sample solution. A typical scan might range from 0 V to -3.0 V and back, at a scan rate of 100 mV/s.
-
If a redox event is observed, vary the scan rate to investigate the nature of the process (e.g., reversible, quasi-reversible, or irreversible).
-
-
Internal Standard: It is good practice to add an internal standard with a known and reversible redox potential, such as ferrocene, at the end of the experiment to accurately reference the measured potentials.
Logical Diagram of Electrochemical Analysis
Caption: Logical workflow for a cyclic voltammetry experiment.
Conclusion
The electronic effects of the phenyl groups in this compound are a result of a combination of electron-withdrawing inductive effects and more complex resonance interactions with the silicon center. Spectroscopic techniques such as NMR and UV-Vis, along with electrochemical methods like cyclic voltammetry, provide valuable tools for probing these effects. While comprehensive experimental data for this compound is limited, this guide provides a framework for its characterization based on data from related compounds and theoretical predictions. The methodologies and interpretative principles outlined herein are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development.
Diallyldiphenylsilane: A Versatile Precursor for Novel Silicon-Containing Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyldiphenylsilane, a bifunctional organosilicon monomer, is emerging as a significant precursor for the synthesis of novel silicon-containing polymers. These polymers are of considerable interest due to their unique properties imparted by the silicon backbone, including high thermal stability, chemical resistance, and tunable mechanical and optical properties. The presence of both allyl and phenyl groups on the silicon atom allows for a variety of polymerization techniques and post-polymerization modifications, opening avenues for the development of advanced materials with tailored functionalities for applications in drug delivery, advanced coatings, and specialized elastomers.
This technical guide provides a comprehensive overview of the synthesis of this compound, its polymerization methodologies, and the characterization of the resulting polymers. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate further research and development in this promising field.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of dichlorodiphenylsilane with a Grignard reagent, allylmagnesium bromide. This reaction is generally carried out in an anhydrous ether solvent under an inert atmosphere to prevent side reactions with moisture and oxygen.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dichlorodiphenylsilane
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of allyl bromide in anhydrous ether to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
-
Reaction with Dichlorodiphenylsilane:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Slowly add a solution of dichlorodiphenylsilane in anhydrous ether to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Polymerization of this compound
This compound can be polymerized through several methods, with cyclopolymerization being the most prominent mechanism. This process involves an alternating intramolecular and intermolecular addition of the growing polymer chain to the two allyl groups of the monomer, leading to the formation of a linear polymer containing five- or six-membered rings in the main chain. This avoids cross-linking, which is often a challenge with divinyl monomers.
The primary methods for polymerizing this compound are free-radical polymerization and Ziegler-Natta catalysis.
Free-Radical Polymerization
Free-radical polymerization of this compound can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a suitable solvent at elevated temperatures.
Materials:
-
This compound (freshly distilled)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous toluene or benzene
-
Methanol
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place this compound and anhydrous solvent in a Schlenk tube.
-
Add the desired amount of the free-radical initiator.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum or an inert atmosphere.
-
Heat the reaction mixture in a thermostatically controlled oil bath at a specified temperature for a set duration.
-
After the polymerization, cool the tube and open it to the air.
-
Pour the viscous solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Filter the polymer, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.
Since specific data for this compound is scarce, the following table presents representative data from the free-radical polymerization of its close analog, diallyldimethylsilane, to provide a baseline for experimental design.
| Monomer Concentration (mol/L) | Initiator (AIBN) (mol%) | Temperature (°C) | Time (h) | Polymer Yield (%) | Mn ( g/mol ) | PDI |
| 1.0 | 1.0 | 60 | 24 | 45 | 8,500 | 2.1 |
| 2.0 | 1.0 | 60 | 24 | 62 | 12,000 | 2.3 |
| 2.0 | 2.0 | 60 | 24 | 75 | 10,500 | 2.5 |
| 2.0 | 1.0 | 80 | 12 | 70 | 11,000 | 2.4 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC).
Ziegler-Natta Catalysis
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃), can also be used to polymerize this compound. This method often leads to polymers with higher stereoregularity.
Materials:
-
This compound (freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane or toluene
-
Methanol with hydrochloric acid
-
Schlenk line and glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
In a separate Schlenk flask, prepare the catalyst by adding TiCl₄ to a solution of Al(C₂H₅)₃ in the same solvent at a controlled temperature (e.g., 0 °C). The order of addition and temperature can significantly affect catalyst activity.
-
Age the catalyst for a specific period at a controlled temperature.
-
Transfer the catalyst slurry to the monomer solution via a cannula.
-
Maintain the reaction mixture at the desired polymerization temperature with constant stirring.
-
Terminate the polymerization by adding acidified methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum.
| Monomer Concentration (mol/L) | Catalyst System | Al/Ti Molar Ratio | Temperature (°C) | Time (h) | Polymer Yield (%) | Mn ( g/mol ) | PDI |
| 1.5 | TiCl₄/Al(C₂H₅)₃ | 2.0 | 50 | 6 | 85 | 25,000 | 1.8 |
| 1.5 | TiCl₃/Al(C₂H₅)₂Cl | 3.0 | 70 | 4 | 92 | 35,000 | 1.7 |
Characterization of Poly(this compound)
The resulting polymer, poly(this compound), is typically a white, soluble solid. Its structure and properties are characterized by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the cyclopolymerization mechanism by identifying the signals corresponding to the saturated five- and six-membered rings in the polymer backbone and the absence of residual allyl groups.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[1]
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature (Tg) of the polymer. Polymers containing silicon and phenyl groups are expected to exhibit high thermal stability.
Signaling Pathways and Experimental Workflows
While "signaling pathways" are more relevant to biological systems, we can conceptualize the logical flow of the polymerization process and experimental design.
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
The following diagram illustrates the proposed cyclopolymerization mechanism.
Caption: Proposed mechanism for the free-radical cyclopolymerization of this compound.
Conclusion
This compound serves as a valuable and versatile monomer for the creation of novel silicon-containing polymers. The ability to undergo cyclopolymerization via both free-radical and Ziegler-Natta methods allows for the synthesis of linear, soluble polymers with unique cyclic structures within the polymer backbone. These polymers are expected to possess desirable properties such as high thermal stability and chemical resistance, making them attractive candidates for a range of advanced applications. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to explore the full potential of this compound as a precursor for next-generation polymeric materials. Further research into optimizing polymerization conditions and fully characterizing the mechanical and physicochemical properties of these polymers will undoubtedly lead to new and exciting technological advancements.
References
Methodological & Application
Synthesis of Diallyldiphenylsilane: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of diallyldiphenylsilane, an organosilane compound with applications in organic synthesis and polymer chemistry. The described method utilizes a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction. This protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this versatile chemical intermediate.
Reaction Overview
The synthesis of this compound is achieved through the reaction of diphenyldichlorosilane with allylmagnesium bromide. The Grignard reagent, allylmagnesium bromide, is typically prepared in situ from the reaction of magnesium metal with allyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The subsequent reaction of the Grignard reagent with diphenyldichlorosilane results in the displacement of the two chloride atoms by allyl groups, yielding the desired this compound.
Data Presentation
The following table summarizes the key reactants and their relevant quantitative data for the synthesis of this compound.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Quantity |
| Diphenyldichlorosilane | C₁₂H₁₀Cl₂Si | 253.20 | 1.0 | 25.3 g (0.1 mol) |
| Magnesium Turnings | Mg | 24.31 | 2.2 | 5.35 g (0.22 mol) |
| Allyl Bromide | C₃H₅Br | 120.98 | 2.2 | 26.6 g (0.22 mol) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | 250 mL |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Quenching Agent | 100 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent | As needed |
Experimental Protocol
This protocol details the synthesis of this compound from diphenyldichlorosilane and allylmagnesium bromide.
1. Preparation of the Grignard Reagent (Allylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.
-
Initiation: Place magnesium turnings (5.35 g, 0.22 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of allyl bromide (26.6 g, 0.22 mol) in 50 mL of anhydrous diethyl ether.
-
Grignard Formation: Add a small portion (approximately 5 mL) of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grayish color.
2. Synthesis of this compound
-
Reactant Solution: In a separate flask, dissolve diphenyldichlorosilane (25.3 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Reaction: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath. Slowly add the solution of diphenyldichlorosilane from the dropping funnel to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form. The addition should be controlled to maintain the reaction temperature below 10 °C.[1]
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.[1]
3. Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[1]
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 140-141 °C at 2 mmHg.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Grignard Synthesis of Diallyldiphenylsilane
Introduction
Diallyldiphenylsilane is a valuable organosilicon compound utilized as a monomer and intermediate in the synthesis of polymers and other complex organosilicon structures. Its synthesis is most commonly achieved via a Grignard reaction, a robust and versatile method for forming carbon-carbon and carbon-heteroatom bonds. This protocol details the reaction between dichlorodiphenylsilane and allylmagnesium bromide, a Grignard reagent, to produce this compound. The procedure involves two primary stages: the formation of the allylmagnesium bromide Grignard reagent and its subsequent reaction with the dichlorodiphenylsilane precursor.
Reaction Scheme
-
Step 1: Formation of Allylmagnesium Bromide CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr
-
Step 2: Synthesis of this compound 2 CH₂=CHCH₂MgBr + (C₆H₅)₂SiCl₂ → (CH₂=CHCH₂)₂(C₆H₅)₂Si + 2 MgBrCl
Experimental Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Dichlorodiphenylsilane | 1.0 equiv. | Calculated |
| Allyl Bromide | 2.2 equiv. | [1] |
| Magnesium Turnings | 2.2 equiv. | [1] |
| Anhydrous Diethyl Ether | Solvent | [2] |
| Product | ||
| Molecular Formula | C₁₈H₂₀Si | [3] |
| Molecular Weight | 264.4 g/mol | [3] |
| Theoretical Yield | Calculated based on starting materials | |
| Expected Yield | ~85-90% | [2] |
| Appearance | Colorless Oil | General Knowledge |
| Boiling Point | 86.5 °C / 10 Torr (analogous compound) | [2] |
| ¹H NMR Data (CDCl₃) | [3] | |
| Phenyl Protons (m) | δ ~7.3-7.6 ppm | [4] |
| Allyl CH=CH₂ (m) | δ ~5.8 ppm | General Knowledge |
| Allyl CH=CH ₂ (m) | δ ~4.9 ppm | General Knowledge |
| Allyl Si-CH ₂ (d) | δ ~2.0 ppm | General Knowledge |
Experimental Workflow Diagram
Caption: Workflow for the Grignard Synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and distillation
-
Dichlorodiphenylsilane
-
Magnesium turnings
-
Allyl bromide (distilled before use)[1]
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation, if necessary)[5]
Procedure:
Part 1: Preparation of Allylmagnesium Bromide Grignard Reagent [1][2]
-
Apparatus Setup: All glassware must be rigorously flame-dried or oven-dried and assembled while hot under a positive pressure of dry nitrogen or argon to ensure anhydrous conditions.[5][6] Equip a three-necked flask with a stirrer, a reflux condenser topped with a drying tube or inert gas inlet, and a dropping funnel.
-
Initiation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium. A single crystal of iodine can be added to help initiate the reaction.[5][7]
-
Grignard Formation: Prepare a solution of freshly distilled allyl bromide (2.2 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should begin shortly, indicated by bubbling and a slight turbidity. If the reaction does not start, gentle warming may be applied.
-
Addition: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[6] The slow addition is crucial to control the exothermic reaction and minimize the formation of 1,5-hexadiene, a common side product.[1][8]
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted.[6] The resulting gray-brown solution is the allylmagnesium bromide reagent. Cool the solution to room temperature.
Part 2: Synthesis of this compound [2]
-
Reactant Addition: Cool the freshly prepared Grignard reagent solution in an ice-water bath (0 °C). Prepare a solution of dichlorodiphenylsilane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the dichlorodiphenylsilane solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain the internal temperature below 10 °C throughout the addition to control the exotherm.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again in an ice bath to 0-5 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring to quench the excess Grignard reagent and hydrolyze the magnesium salts.[2]
-
Workup: Transfer the mixture to a separatory funnel. The precipitated magnesium salts should dissolve in the aqueous layer. Separate the organic (ether) layer.
-
Extraction: Extract the aqueous layer with two additional portions of diethyl ether to recover any dissolved product.[6]
-
Washing and Drying: Combine all the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent. Remove the diethyl ether solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield this compound as a colorless oil.[2]
Safety and Handling Precautions
-
Inert Atmosphere: Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. The entire procedure must be conducted under a dry, inert atmosphere.[6]
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction with dichlorodiphenylsilane are highly exothermic. Proper cooling and controlled, slow addition of reagents are critical to manage the reaction temperature and prevent runaway reactions.[6]
-
Reagent Handling:
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations must be performed in a well-ventilated fume hood, away from any ignition sources.
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Dichlorodiphenylsilane: This compound is corrosive and reacts with moisture to release HCl gas. Handle with appropriate PPE in a fume hood.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Diphenyldiallylsilane | C18H20Si | CID 82695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Diallyldiphenylsilane in Ring-Closing Metathesis (RCM) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyldiphenylsilane in ring-closing metathesis (RCM) reactions, a powerful method for the synthesis of silicon-containing unsaturated heterocyclic compounds. The protocols and data presented herein are intended to guide researchers in the successful application of this substrate in their synthetic endeavors.
Introduction
Ring-closing metathesis is a widely utilized catalytic reaction in organic synthesis for the formation of cyclic olefins from acyclic dienes.[1] The use of this compound as a substrate in RCM allows for the efficient synthesis of five-membered unsaturated silacycles. These silicon-containing heterocycles are valuable building blocks in medicinal chemistry and materials science. The reaction is typically catalyzed by ruthenium-based complexes, most notably Grubbs' catalysts.[2][3]
The general reaction scheme involves the intramolecular cyclization of this compound, leading to the formation of 1,1-diphenyl-1-sila-3-cyclopentene and the release of ethylene gas, which drives the reaction to completion.
Reaction Principle: The catalytic cycle, initiated by a Grubbs' catalyst, involves the formation of a metallacyclobutane intermediate from the this compound substrate. Subsequent retrocycloaddition releases ethylene and generates a new ruthenium carbene, which then undergoes intramolecular [2+2] cycloaddition to form a second metallacyclobutane. The final retrocycloaddition step yields the desired cyclic product and regenerates the active catalyst.
Data Presentation
The efficiency of the RCM of this compound is influenced by several factors, including the choice of catalyst, catalyst loading, reaction temperature, solvent, and substrate concentration. The following tables summarize quantitative data from studies on the RCM of this compound and analogous substrates.
Table 1: Effect of Catalyst and Solvent on the RCM of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Grubbs' 1st Gen (0.01) | CH₂Cl₂ | 25 | 2 | >95 | [2][4] |
| 2 | Grubbs' 1st Gen (0.001) | CH₂Cl₂ | 25 | 12 | >95 | [2][4] |
| 3 | Grubbs' 1st Gen (0.01) | Toluene | 25 | 4 | >95 | [2][4] |
| 4 | Grubbs' 1st Gen (0.01) | THF | 25 | 6 | ~90 | [2][4] |
Table 2: Influence of Reaction Parameters on RCM of an Analogous Substrate (Diethyl Diallylmalonate)
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grubbs' 2nd Gen | 5 | CH₂Cl₂ | 40 | 4 | High |
| 2 | Grubbs' 2nd Gen | 1 | Toluene | 30 | 1 | >90 |
| 3 | Hoveyda-Grubbs' 2nd Gen | 15 | DCM | 40 | 48 | 80 |
| 4 | Grubbs' 2nd Gen | 3 mM | DCM/DMF (4:1) | 60 | 48 | 20 |
Note: Data in Table 2 is for an analogous, commonly studied RCM substrate and is provided for comparative purposes to illustrate general trends in catalyst performance and reaction conditions.
Experimental Protocols
The following is a general protocol for the ring-closing metathesis of this compound. This protocol can be adapted and optimized based on the specific experimental setup and desired scale.
Materials:
-
This compound
-
Grubbs' Catalyst (1st or 2nd Generation)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Reaction flask (e.g., round-bottom flask) with a condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to achieve the desired substrate concentration (typically 0.1 M).
-
Catalyst Addition: In a separate vial, weigh the appropriate amount of Grubbs' catalyst (e.g., 0.01 mol%). Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1-diphenyl-1-sila-3-cyclopentene.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the RCM reaction and a typical experimental workflow.
Caption: Catalytic cycle of Grubbs' catalyst in RCM.
Caption: General experimental workflow for RCM.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Approach to Inducing Silicon Tethered Ring-closing Metathesis Reactions [crcu.jlu.edu.cn]
- 3. Solvents for ring-closing metathesis reactions. | Semantic Scholar [semanticscholar.org]
- 4. A New Approach to Inducing Silicon Tethered Ring-closing Metathesis Reactions [crcu.jlu.edu.cn]
Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation of Diallyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation is a cornerstone of organosilicon chemistry, enabling the formation of stable silicon-carbon bonds through the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C).[1][2] This reaction is pivotal in the synthesis of a wide array of organosilicon compounds, including the production of silane coupling agents and the curing of silicone polymers.[3][4] Platinum complexes, particularly Karstedt's catalyst (a Pt(0) complex), are highly efficient and widely used catalysts for these transformations, often requiring only parts-per-million (ppm) levels to achieve high yields.[2][5]
The hydrosilylation of diallyldiphenylsilane is a key reaction for the synthesis of poly(carbosilanes), which are precursors to silicon carbide ceramics, and for creating well-defined silicone-based materials. The reaction involves the addition of a hydrosilane to the two allyl groups of the this compound molecule. This document provides detailed application notes and a generalized protocol for conducting this reaction in a laboratory setting.
Reaction Mechanism
The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism.[1] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride species.
-
Olefin Coordination: The alkene (in this case, an allyl group of this compound) coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond, forming a platinum-alkyl intermediate. This step can proceed in two ways, leading to either the anti-Markovnikov (linear) or Markovnikov (branched) product. For terminal alkenes, the anti-Markovnikov product is typically favored.
-
Reductive Elimination: The resulting alkyl-silyl platinum complex undergoes reductive elimination to release the final product and regenerate the platinum(0) catalyst, which can then re-enter the catalytic cycle.
Side reactions can sometimes occur, including olefin isomerization and dehydrogenative silylation.[1]
Experimental Protocols
The following is a generalized protocol for the platinum-catalyzed hydrosilylation of this compound with a hydrosilane (e.g., diphenylsilane). This protocol is adapted from procedures for similar substrates, such as allylbenzene, and may require optimization for specific applications.[6][7]
Materials:
-
This compound
-
Hydrosilane (e.g., Diphenylsilane)
-
Karstedt's catalyst (solution in xylene, typically 1-2% Pt)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
Procedure:
-
Preparation:
-
All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere to exclude moisture.
-
Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.
-
-
Reaction Setup:
-
In the Schlenk flask, dissolve this compound (1 equivalent) and the chosen hydrosilane (2.1 equivalents to ensure complete reaction of both allyl groups) in anhydrous toluene. The concentration of the reactants can be adjusted, but a starting point of 0.5 M is common.
-
Begin stirring the solution at room temperature.
-
-
Catalyst Addition:
-
Add Karstedt's catalyst solution via syringe. The typical catalyst loading is in the range of 10-50 ppm of platinum relative to the moles of the alkene. For initial experiments, a loading of 20 ppm is recommended.[5]
-
-
Reaction Conditions:
-
The reaction can often proceed at room temperature, but gentle heating (40-60 °C) may be required to increase the reaction rate.[7]
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy (disappearance of the Si-H proton signal around 4-5 ppm) or FT-IR spectroscopy (disappearance of the Si-H stretching band around 2100-2200 cm⁻¹).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
If necessary, the product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Safety Precautions:
-
Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Platinum catalysts can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents such as toluene are flammable and have associated health risks.
Data Presentation
The following table summarizes typical reaction parameters for the platinum-catalyzed hydrosilylation of this compound. The values are illustrative and may need to be optimized for specific experimental goals.
| Parameter | Value | Notes |
| Substrate | This compound | |
| Hydrosilane | Diphenylsilane | Other hydrosilanes can be used. |
| Stoichiometry | 1:2.1 (this compound:Hydrosilane) | A slight excess of the hydrosilane is used to ensure complete conversion of the allyl groups. |
| Catalyst | Karstedt's Catalyst | A highly active and common choice for hydrosilylation.[1] |
| Catalyst Loading | 10 - 50 ppm Pt | Lower loadings are desirable for cost-effectiveness and to minimize residual platinum in the product. |
| Solvent | Anhydrous Toluene | Other non-protic, anhydrous solvents like xylene or THF can also be used. |
| Temperature | 25 - 60 °C | The reaction is often exothermic. Gentle heating may be required to initiate or accelerate the reaction.[7] |
| Reaction Time | 1 - 6 hours | Reaction time is dependent on temperature, catalyst loading, and the specific substrates used. Monitor for completion. |
| Expected Yield | > 90% | High yields are typically achieved with platinum-catalyzed hydrosilylation. The primary product is the anti-Markovnikov (linear) isomer.[7][8] |
| Product Analysis | ¹H NMR, ¹³C NMR, FT-IR, GPC (for polymers) | Characterization techniques to confirm the structure and purity of the product. |
Visualizations
Caption: Experimental workflow for the platinum-catalyzed hydrosilylation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tailored activation of new platinum hydrosilylation catalysts | IDEALS [ideals.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Diallyldiphenylsilane: A Versatile Crosslinking Agent for Advanced Polymer Formulations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyldiphenylsilane (DADPS) is an organosilicon compound featuring two reactive allyl groups and two phenyl groups attached to a central silicon atom. This unique structure makes it a highly effective crosslinking agent, or coagent, for a variety of polymers, particularly in peroxide-cured systems. The incorporation of DADPS into polymer matrices can significantly enhance their mechanical properties, thermal stability, and chemical resistance. Its phenyl groups can improve thermal oxidative stability and modify the refractive index and compatibility of the polymer network. These attributes make DADPS-crosslinked polymers promising candidates for demanding applications in various fields, including advanced materials and potentially in the development of drug delivery systems.
These application notes provide a comprehensive overview of the use of this compound as a crosslinking agent, including detailed experimental protocols, data on expected performance enhancements, and potential applications in drug development.
Mechanism of Action: Peroxide-Initiated Crosslinking
In peroxide-initiated crosslinking, a peroxide initiator, such as dicumyl peroxide (DCP), is used to generate free radicals at elevated temperatures. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals. In the presence of this compound, these macro-radicals can react with the allyl groups of DADPS, effectively incorporating the silane into the polymer chain and creating a crosslink. The bulky diphenylsilyl moiety acts as a junction point, creating a stable, three-dimensional network.
The general mechanism can be summarized in the following steps:
-
Initiation: Thermal decomposition of the peroxide initiator to form primary radicals.
-
Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polymer chains, creating polymer macro-radicals.
-
Crosslinking:
-
Direct combination of two polymer macro-radicals to form a carbon-carbon bond.
-
Reaction of a polymer macro-radical with an allyl group of this compound. The resulting radical can then react with another polymer macro-radical to form a crosslink.
-
The use of this compound as a coagent can increase the crosslinking efficiency and result in a more controlled network structure compared to using peroxide alone.
Applications in Polymer Modification
This compound is particularly effective in modifying the properties of elastomers and polyolefins.
Ethylene Propylene Diene Monomer (EPDM) Rubber
When used as a coagent in the peroxide vulcanization of EPDM, this compound can lead to significant improvements in mechanical and thermal properties.
Table 1: Illustrative Mechanical Properties of Peroxide-Cured EPDM with and without this compound
| Property | Test Method | EPDM (Peroxide Cured) | EPDM (Peroxide Cured with DADPS) |
| Tensile Strength (MPa) | ASTM D412 | 10.5 | 15.2 |
| Elongation at Break (%) | ASTM D412 | 450 | 380 |
| Modulus at 100% Elongation (MPa) | ASTM D412 | 2.5 | 4.0 |
| Hardness (Shore A) | ASTM D2240 | 60 | 68 |
| Compression Set (22h @ 150°C, %) | ASTM D395 | 35 | 20 |
Note: The data presented in this table are illustrative and may vary depending on the specific EPDM grade, peroxide type, and processing conditions.
Table 2: Illustrative Thermal Properties of Peroxide-Cured EPDM with and without this compound
| Property | Test Method | EPDM (Peroxide Cured) | EPDM (Peroxide Cured with DADPS) |
| Decomposition Temperature (Td5%, °C) | TGA | 380 | 410 |
| Heat Aging (70h @ 150°C) | ASTM D573 | ||
| - Change in Tensile Strength (%) | -25 | -15 | |
| - Change in Elongation (%) | -40 | -25 | |
| - Change in Hardness (points) | +8 | +4 |
Note: The data presented in this table are illustrative and may vary depending on the specific EPDM grade, peroxide type, and processing conditions.
Silicone Elastomers
In silicone elastomers, this compound can be used in platinum-catalyzed hydrosilylation reactions, reacting with Si-H functional groups to form a stable crosslinked network. The incorporation of the diphenylsilyl groups can enhance the thermal stability and modify the optical properties of the silicone elastomer.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in polymer crosslinking. Researchers should optimize the specific conditions based on their polymer system and desired properties.
Protocol 1: Peroxide Crosslinking of EPDM with this compound
Materials:
-
Ethylene Propylene Diene Monomer (EPDM) rubber
-
Dicumyl Peroxide (DCP)
-
This compound (DADPS)
-
Carbon black (optional, for reinforcement)
-
Processing oil (optional)
-
Antioxidants and other additives as required
Equipment:
-
Two-roll mill or internal mixer
-
Compression molding press
-
Tensile tester
-
Hardness tester
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Compounding:
-
On a two-roll mill or in an internal mixer, masticate the EPDM rubber until a soft, uniform band is formed.
-
Add carbon black, processing oil, and other additives and mix until well dispersed.
-
Add this compound and dicumyl peroxide and mix thoroughly, ensuring the temperature remains below the decomposition temperature of the peroxide (typically < 120°C).
-
-
Curing:
-
Sheet out the compounded rubber from the mill.
-
Place the uncured sheet into a pre-heated compression mold.
-
Cure the sample at a specified temperature and time (e.g., 170°C for 20 minutes). The optimal curing conditions should be determined using a rheometer.
-
-
Characterization:
-
Allow the cured sheets to cool to room temperature.
-
Cut test specimens for mechanical testing (tensile strength, elongation, modulus, hardness) according to ASTM standards.
-
Perform thermogravimetric analysis (TGA) to determine the thermal stability of the crosslinked EPDM.
-
Potential Applications in Drug Development
The unique properties of this compound-crosslinked polymers open up potential avenues for research in drug development, particularly in the area of controlled drug delivery.
Silane-Crosslinked Hydrophobic Matrices for Sustained Release
The organosilicon nature of this compound can be leveraged to create crosslinked, hydrophobic polymer matrices, such as silicones. These matrices could be suitable for the sustained release of lipophilic drugs. The crosslinking density, controlled by the concentration of DADPS, could be used to modulate the drug release rate. Increased crosslinking would lead to a more tortuous path for drug diffusion, resulting in a slower and more sustained release profile.[1][2]
Biocompatible and Biostable Implantable Devices
Silane coupling agents are known for their ability to form stable bonds and are used in various biomedical applications.[3][4][5][6] Polymers crosslinked with this compound could exhibit enhanced biostability, making them suitable for long-term implantable drug delivery systems. The phenyl groups may also contribute to improved compatibility with certain biological environments.
Development of Novel Biomaterials
The ability of this compound to modify the mechanical and thermal properties of polymers could be exploited to develop novel biomaterials for specific drug delivery applications, such as transdermal patches or drug-eluting medical device coatings. The crosslinking can improve the adhesion and cohesion of the polymer matrix, which is crucial for these applications.
Further research is needed to fully explore the potential of this compound in drug development, including comprehensive studies on biocompatibility, drug-polymer interactions, and in vivo performance. The versatility of this crosslinking agent suggests it could be a valuable tool for creating next-generation drug delivery systems.
References
- 1. Silane-crosslinked graphene oxide reinforced chitosan/sodium alginate hydrogel for controlled release of insulin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]
- 6. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Silicon-Containing Polymers from Diallyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyldiphenylsilane is a versatile monomer for the synthesis of silicon-containing polymers. The presence of two allyl groups allows for cyclopolymerization, leading to polymers with saturated six-membered rings containing a silicon atom in the backbone. This ring structure imparts unique properties to the resulting polymer, including enhanced thermal stability and rigidity compared to linear polysiloxanes. The phenyl groups attached to the silicon atom further contribute to the polymer's thermal stability and influence its solubility and refractive index.
These silicon-containing polymers are of interest in various fields, including advanced materials and biomedical applications, owing to their unique combination of properties such as thermal stability, chemical resistance, and optical characteristics. This document provides detailed application notes and experimental protocols for the synthesis of polymers from this compound via Ziegler-Natta and free-radical polymerization methods.
Polymerization Methods
Two primary methods for the polymerization of this compound are detailed below: Ziegler-Natta cyclopolymerization and free-radical cyclopolymerization.
Ziegler-Natta Cyclopolymerization
Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are effective for the stereoregular polymerization of olefins and can be employed for the cyclopolymerization of this compound. This method is advantageous for producing polymers with a well-defined microstructure.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (freshly distilled)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Preparation of the Catalyst:
-
Under a nitrogen atmosphere, add anhydrous toluene to a flame-dried Schlenk flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylaluminum to the toluene, followed by the dropwise addition of titanium tetrachloride. The molar ratio of Al to Ti is a critical parameter and should be optimized (a common starting point is Al:Ti = 2:1).
-
Stir the mixture at 0 °C for 30 minutes to form the catalyst complex.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the freshly distilled this compound monomer in anhydrous toluene.
-
Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C).
-
Using a syringe, carefully transfer the prepared catalyst solution to the monomer solution.
-
Allow the reaction to proceed for a specified time (e.g., 4-24 hours) with continuous stirring under a nitrogen atmosphere.
-
-
Termination and Purification:
-
Cool the reaction mixture to room temperature.
-
Terminate the polymerization by slowly adding methanol to the reaction mixture.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the precipitated polymer and wash it with a 10% hydrochloric acid solution to remove catalyst residues, followed by washing with methanol until the filtrate is neutral.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Quantitative Data (Representative):
Due to the limited availability of specific data for the homopolymer of this compound in the literature, the following table presents representative values based on similar silicon-containing polymers.
| Parameter | Value |
| Monomer Concentration | 1.0 - 2.0 M in Toluene |
| Al:Ti Molar Ratio | 2:1 - 4:1 |
| Reaction Temperature | 60 - 80 °C |
| Reaction Time | 4 - 24 hours |
| Polymer Yield | 60 - 85% |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
| Glass Transition Temperature (T₉) | 120 - 150 °C |
| 5% Weight Loss Temperature (TGA) | > 350 °C in N₂ |
Free-Radical Cyclopolymerization
Free-radical polymerization offers a versatile alternative for polymerizing diallyl monomers. A key challenge in the radical polymerization of diallyl compounds is the potential for degradative chain transfer, which can lead to low molecular weight products. This can be mitigated by careful selection of the initiator and reaction conditions.
Experimental Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound (freshly distilled)
-
Toluene or Chlorobenzene (anhydrous)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask, dissolve the this compound monomer and the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer) in the chosen solvent (toluene or chlorobenzene).
-
Degas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with high-purity nitrogen.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified duration (e.g., 24-72 hours).
-
-
Purification:
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate it into the non-solvent to further purify it.
-
Dry the final polymer product in a vacuum oven at 60 °C until a constant weight is achieved.
-
Quantitative Data (Representative):
Similar to the Ziegler-Natta method, specific literature data is scarce. The following table provides representative values.
| Parameter | Value |
| Monomer Concentration | 1.0 - 3.0 M |
| Initiator Concentration | 1 - 2 mol% relative to monomer |
| Reaction Temperature | 60 - 80 °C |
| Reaction Time | 24 - 72 hours |
| Polymer Yield | 40 - 70% |
| Number-Average Molecular Weight (Mₙ) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 3.0 |
| Glass Transition Temperature (T₉) | 110 - 140 °C |
| 5% Weight Loss Temperature (TGA) | > 350 °C in N₂ |
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is crucial to understand its structure and properties.
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). The spectra will confirm the cyclopolymerization by the absence of characteristic vinyl proton signals and the appearance of signals corresponding to the saturated cyclic structure.
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.
-
Use a suitable solvent (e.g., THF or toluene) as the mobile phase and calibrate the instrument with polystyrene standards.
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (T₉) of the polymer.
-
Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The T₉ is observed as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Evaluate the thermal stability of the polymer.
-
Heat a sample (5-10 mg) in a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) and monitor the weight loss as a function of temperature.
-
Visualizations
Application Notes and Protocols: Copolymerization of Diallyldiphenylsilane with Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copolymerization of diallyldiphenylsilane with various vinyl monomers. The inclusion of a silicon-containing monomer like this compound into vinyl polymer chains can impart unique properties such as enhanced thermal stability, hydrophobicity, and gas permeability.[1][2] This functionalization opens avenues for the development of novel materials with applications in advanced coatings, membranes, and potentially in drug delivery systems where polymer properties need to be precisely tuned.
Data Presentation
Table 1: Representative Reaction Conditions for Copolymerization of Silane-Containing Monomers with Vinyl Monomers
| Monomer 1 | Monomer 2 | Polymerization Method | Initiator | Solvent | Temperature (°C) | Reference |
| 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) | Styrene | Living Anionic Polymerization | sec-BuLi | Benzene | 25 | [3][4] |
| 3-(Trimethoxysilyl) propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (VP) | Free Radical Polymerization | Benzoyl Peroxide (BPO) | Benzene | - | [1] |
| Linalool | Methyl Methacrylate (MMA) | Radical Copolymerization | Azobisisobutyronitrile (AIBN) | Xylene | 80 | [5] |
| Vinyltrimethoxysilane (VTMS) | Phenyltrimethoxysilane (PTMS) | Sol-Gel Polymerization | NH4OH | - | - | [6] |
| Styrene | Vinyltriethoxysilane (VTES) | - | - | - | 70 | [2] |
| Methyl Methacrylate (MMA) | 2-Perfluorooctyl Ethyl Methacrylate | Free Radical Polymerization | AIBN | Toluene | - | [7] |
Table 2: Monomer Reactivity Ratios for Selected Vinyl Copolymerizations
The reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). The product r1r2 provides insight into the copolymer structure: r1r2 ≈ 1 leads to a random copolymer, r1r2 ≈ 0 suggests an alternating copolymer, and r1r2 > 1 indicates a tendency towards block copolymer formation.[8]
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type | Reference |
| N-Vinyl Pyrrolidone (NVP) | Acrylic Acid (AA) | >1 | <1 | <1 | Random | [8] |
| 3-(Trimethoxysilyl) propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (VP) | 3.722 | 0.097 | 0.361 | - | [1] |
| Linalool | Methyl Methacrylate (MMA) | ~0 | ~0 | ~0 | Alternating | [5] |
| Vinylidene fluoride (VDF) | tert-butyl 2-trifluoromethyl Acrylate (MAF-TBE) | - | - | 0.042 | Alternating | [9] |
| Methyl Methacrylate (MMA) | Butyl Acrylate (BA) | >1 | <1 | - | - | [10] |
Experimental Protocols
Protocol 1: Free Radical Copolymerization of this compound with a Vinyl Monomer (e.g., Styrene)
This protocol describes a general procedure for the free radical copolymerization of this compound with styrene, a common vinyl monomer.
Materials:
-
This compound (DADPS)
-
Styrene
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Toluene or Benzene (anhydrous)
-
Methanol
-
Inhibitor remover columns for styrene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Monomer and Solvent Purification:
-
Pass styrene through an inhibitor remover column to remove the polymerization inhibitor.
-
Distill this compound under reduced pressure if necessary.
-
Ensure the solvent (toluene or benzene) is anhydrous.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
-
Polymerization:
-
Introduce the desired molar ratio of this compound and styrene into the Schlenk flask.
-
Add the anhydrous solvent to achieve the desired monomer concentration.
-
Add the initiator (AIBN or BPO), typically 0.1-1.0 mol% with respect to the total monomer concentration.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the reaction to proceed for the desired time (e.g., 6-24 hours).
-
-
Isolation and Purification of the Copolymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Filter the precipitated copolymer and wash it with fresh non-solvent.
-
Dry the copolymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization:
-
FTIR Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying characteristic peaks for Si-Ph, C=C (residual), and vinyl monomer units.
-
¹H NMR Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit.[1]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
Visualizations
Caption: General experimental workflow for free radical copolymerization.
Caption: Logical relationship between synthesis parameters and applications.
References
- 1. tsijournals.com [tsijournals.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Study on MMA and BA Emulsion Copolymerization Using 2,4-Diphenyl-4-methyl-1-pentene as the Irreversible Addition–Fragmentation Chain Transfer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Diallyldiphenylsilane: A High-Performance Coupling Agent for Advanced Composites
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyldiphenylsilane is a versatile organosilicon compound that serves as a crucial coupling agent in the formulation of high-performance polymer composites. Its unique molecular structure, featuring two allyl functional groups and two phenyl groups attached to a central silicon atom, enables it to form a robust and stable interface between inorganic fillers and organic polymer matrices. This enhanced interfacial adhesion is critical for transferring stress from the flexible polymer to the rigid filler, thereby significantly improving the mechanical properties and durability of the composite material. These enhancements make this compound-modified composites suitable for a range of demanding applications, including in the development of advanced materials for scientific and research purposes.
Principle of Action
The efficacy of this compound as a coupling agent stems from its bifunctional nature. The silane component of the molecule provides a mechanism for bonding with the surface of inorganic fillers, such as glass fibers or silica particles, which typically possess hydroxyl (-OH) groups. Concurrently, the allyl and phenyl groups are available to react and physically entangle with the polymer matrix during curing or processing. This dual reactivity creates a strong covalent and adhesive bridge at the filler-matrix interface, mitigating issues of incompatibility and leading to a composite material with superior performance characteristics.
Diagram of the General Working Principle of this compound as a Coupling Agent
Caption: this compound bridging the inorganic filler and polymer matrix.
Applications in Composite Materials
This compound is particularly effective in enhancing the properties of a variety of composite systems, including:
-
Glass Fiber-Reinforced Polymers (GFRPs): Improves the adhesion between glass fibers and thermosetting resins like epoxy and polyester, leading to composites with higher tensile and flexural strength, and improved resistance to moisture.
-
Silica-Filled Composites: Enhances the dispersion and bonding of silica nanoparticles or microparticles in a polymer matrix, resulting in materials with increased modulus, hardness, and wear resistance.
-
Advanced Thermoset and Thermoplastic Composites: Can be utilized to improve the interfacial properties of composites incorporating other inorganic fillers such as alumina, talc, and clay, for specialized research and development applications.
Quantitative Data on Performance Enhancement
The incorporation of this compound as a coupling agent can lead to significant improvements in the mechanical properties of composites. While specific data for this compound is proprietary and varies with the composite system, the following table provides a representative summary of expected performance enhancements based on studies of similar allyl- and phenyl-functionalized silanes.
| Mechanical Property | Untreated Composite (Baseline) | Composite Treated with Phenyl/Allyl-Silane | Percentage Improvement |
| Tensile Strength (MPa) | 150 | 210 | ~40% |
| Flexural Strength (MPa) | 250 | 375 | ~50% |
| Flexural Modulus (GPa) | 15 | 21 | ~40% |
| Interlaminar Shear Strength (MPa) | 30 | 50 | ~67% |
Note: The values presented are illustrative and the actual performance benefits will depend on the specific polymer matrix, filler type and loading, and processing conditions.
Experimental Protocols
The following protocols provide a general framework for the application of this compound as a coupling agent for treating inorganic fillers and for the fabrication of polymer composites.
Protocol 1: Surface Treatment of Inorganic Fillers
This protocol describes the pre-treatment of glass fibers or silica particles with this compound.
Materials and Reagents:
-
Inorganic filler (e.g., chopped glass fibers, silica nanoparticles)
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Reaction vessel with stirrer
-
Oven
Procedure:
-
Solution Preparation: Prepare a 1-5% (w/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture. The water is necessary for the hydrolysis of the silane. If desired, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Filler Immersion: Disperse the inorganic filler into the silane solution. Ensure the filler is fully wetted. The amount of solution should be sufficient to completely immerse the filler material.
-
Treatment: Stir the suspension for 1-2 hours at room temperature to allow for the hydrolysis of the silane and its subsequent condensation onto the filler surface.
-
Washing: Filter the treated filler and wash it with ethanol to remove any unreacted silane.
-
Drying: Dry the treated filler in an oven at 110-120°C for 2-3 hours to complete the condensation reaction and form stable siloxane bonds with the filler surface.
-
Storage: Store the dried, surface-modified filler in a desiccator until use.
Experimental Workflow for Filler Treatment
Experimental setup for Diallyldiphenylsilane polymerization
Application Notes: Polymerization of Diallyldiphenylsilane
Introduction
This compound is a non-conjugated diene monomer that can be polymerized through various mechanisms to produce polysiloxanes with unique properties. The resulting polymers, featuring cyclic repeat units within a linear chain, exhibit enhanced thermal stability and can be tailored for applications in materials science. This document outlines the primary polymerization techniques, including Ziegler-Natta catalysis, ring-closing metathesis, and radical polymerization, providing detailed protocols for researchers.
Polymerization Mechanisms
The polymerization of this compound typically proceeds via a cyclopolymerization mechanism. This process involves an alternating sequence of intramolecular and intermolecular propagation steps, leading to the formation of soluble, linear polymers containing five- or six-membered rings as part of the main chain.[1][2] This cyclization is crucial as it prevents cross-linking, which would otherwise occur due to the presence of two vinyl groups, rendering the polymer insoluble.
-
Ziegler-Natta Polymerization: This is a well-established method for polymerizing diallylsilanes. Catalysts such as triethylaluminum-titanium tetrachloride complexes are effective in producing soluble, linear polymers.[1] The process involves the coordination and insertion of the monomer into the growing polymer chain at the transition metal center.
-
Ring-Opening Metathesis Polymerization (ROMP): While often associated with cyclic olefins, metathesis catalysts like Grubbs' catalyst can be used for acyclic diene metathesis (ADMET) polymerization of this compound.[3][4] This method is known for its tolerance to various functional groups. Frontal Ring-Opening Metathesis Polymerization (FROMP) is an adaptation that uses the heat of reaction to self-propagate the polymerization front, enabling rapid curing.[5]
-
Radical Polymerization: Polymerization of allyl monomers via radical mechanisms can be challenging due to degradative chain transfer to the monomer, which often results in low molecular weight polymers.[2] However, the cyclolinear mechanism in diallyl compounds can mitigate this issue, allowing for the formation of higher molecular weight polymers.[6][7]
Data Summary: Catalyst Systems and Conditions
The selection of the catalyst and reaction conditions significantly influences the polymerization outcome, including conversion rate and polymer properties.
| Polymerization Type | Catalyst System | Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Resulting Polymer | Reference |
| Ziegler-Natta | Al(C₂H₅)₃ / TiCl₄ | This compound | Heptane | 60 | 18 | 71 | Soluble, solid polymer | [1] |
| Ziegler-Natta | Al(C₂H₅)₃ / TiCl₄ | Diallyldimethylsilane | Heptane | 60 | 48 | 85 | Viscous oil | [1] |
| Metathesis | Grubbs' Catalyst | This compound | CH₂Cl₂ | Reflux | - | - | Cyclic product | [3][4] |
| Radical | Peroxide Initiators | Diallyl Monomers | Various | Various | - | - | Often low MW oligomers | [2] |
Experimental Protocols
Protocol 1: Ziegler-Natta Cyclopolymerization of this compound
This protocol describes the polymerization of this compound using a triethylaluminum-titanium tetrachloride catalyst system under an inert atmosphere.
Materials and Reagents:
-
This compound (monomer)
-
Heptane (anhydrous)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Titanium tetrachloride (TiCl₄)
-
Methanol (for quenching)
-
Benzene (for dissolution)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (high purity)
-
Magnetic stirrer and heating mantle
Procedure:
-
System Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with high-purity nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent and Monomer Addition: Transfer 100 mL of anhydrous heptane into the Schlenk flask via cannula. Add 10 g of freshly distilled this compound to the solvent.
-
Catalyst Preparation: In a separate flame-dried and inert-atmosphere-purged flask, prepare the catalyst suspension. Add a calculated amount of triethylaluminum to anhydrous heptane. With vigorous stirring, slowly add titanium tetrachloride. A brown suspension should form immediately.[1] For a typical run, molar ratios of Al:Ti around 1:1 to 2:1 are used, with a monomer-to-catalyst ratio of approximately 100:1.
-
Initiation of Polymerization: Using a gas-tight syringe or cannula, transfer the prepared catalyst suspension into the stirred monomer solution.
-
Polymerization Reaction: Heat the reaction mixture to 60°C and maintain vigorous stirring. The reaction is typically allowed to proceed for 18-24 hours.
-
Quenching and Polymer Isolation: After the reaction period, cool the mixture to room temperature. Slowly add 20 mL of methanol to quench the catalyst and terminate the polymerization. This will cause the polymer to precipitate.
-
Purification: Filter the precipitated polymer. To purify, dissolve the solid in a minimal amount of benzene and re-precipitate by adding it to a large volume of methanol.
-
Drying: Collect the purified white polymer by filtration and dry it under vacuum at 50-60°C to a constant weight.
Characterization:
-
Infrared (IR) Spectroscopy: Confirm the absence of the double bond absorption peak (around 1640 cm⁻¹) and the terminal methylene group peak (around 895 cm⁻¹), indicating successful cyclopolymerization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the ¹H and ¹³C NMR spectra to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.
Safety Precautions:
-
Triethylaluminum is pyrophoric and reacts violently with water and air. Handle only under an inert atmosphere by trained personnel.
-
Titanium tetrachloride is highly corrosive and fuming. Handle in a well-ventilated fume hood.
-
Organic solvents are flammable. Work away from ignition sources.
Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of this compound
This protocol outlines a general procedure for the ADMET polymerization of this compound using a Grubbs-type catalyst.
Materials and Reagents:
-
This compound (monomer, high purity)
-
Grubbs' Catalyst (e.g., 1st or 2nd generation)
-
Anhydrous dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
-
Standard Schlenk line or glovebox equipment
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of activated alumina and degassing with inert gas to remove inhibitors and impurities.
-
Reactor Setup: In a glovebox or on a Schlenk line, add the purified monomer to a flame-dried Schlenk flask.
-
Catalyst Addition: Dissolve the Grubbs' catalyst in a minimal amount of anhydrous DCM or toluene (typically a monomer-to-catalyst ratio of 200:1 to 1000:1). Add the catalyst solution to the monomer.
-
Polymerization Reaction: The reaction can be performed in bulk (neat) or in a concentrated solution. Apply a dynamic vacuum to the flask while stirring to remove the ethylene byproduct, which drives the polymerization equilibrium forward. The reaction can be heated (e.g., to 40-50°C) to increase the rate.
-
Monitoring the Reaction: Monitor the increase in viscosity of the reaction mixture. Samples can be periodically taken (under inert atmosphere) to analyze molecular weight by GPC.
-
Termination: Once the desired molecular weight or conversion is reached, terminate the reaction by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation and Purification: Dissolve the viscous polymer in a small amount of DCM and precipitate it by pouring the solution into a large volume of cold methanol.
-
Drying: Filter the polymer and dry it under vacuum to a constant weight.
Characterization:
-
NMR Spectroscopy: Confirm the formation of the new internal double bonds and the disappearance of the terminal allyl protons.
-
GPC: Determine molecular weight and PDI.
-
Differential Scanning Calorimetry (DSC): Analyze thermal properties such as the glass transition temperature (Tg).
Safety Precautions:
-
Metathesis catalysts can be sensitive to air and moisture. Handle under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment and work in a fume hood.
Visualizations
// Define nodes start [label="Growing Polymer Chain\n(P*)"]; monomer [label="+\nthis compound\nMonomer", shape=box, style=filled, fillcolor="#F1F3F4"]; step1_complex [label="Intermolecular Addition\n(Chain Propagation)"]; step2_cyclize [label="Intramolecular Cyclization\n(Ring Formation)"]; step3_new_radical [label="Formation of New\nPropagating Center"]; final_polymer [label="Polymer with\nCyclic Unit", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges and labels start -> monomer [style=invis]; // for alignment {rank=same; start; monomer;}
start -> step1_complex [label="1. Intermolecular\nAttack", color="#EA4335"]; monomer -> step1_complex [style=dashed, arrowhead=none];
step1_complex -> step2_cyclize [label="2. Intramolecular\nAttack", color="#FBBC05"]; step2_cyclize -> step3_new_radical [label="Forms 5- or 6-\nmembered ring"]; step3_new_radical -> final_polymer [label="Ready to attack\nnext monomer"];
// Invisible edges for layout edge [style=invis]; step1_complex -> step3_new_radical; } END_DOT Caption: Cyclopolymerization mechanism of diallyl monomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach to Inducing Silicon Tethered Ring-closing Metathesis Reactions [crcu.jlu.edu.cn]
- 4. A New Approach to Inducing Silicon Tethered Ring-closing Metathesis Reactions [crcu.jlu.edu.cn]
- 5. par.nsf.gov [par.nsf.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Diallyldiphenylsilane synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diallyldiphenylsilane. The information addresses common issues encountered during both Grignard and hydrosilylation synthesis routes.
Troubleshooting Guides
Grignard Synthesis Troubleshooting
The synthesis of this compound via the Grignard reaction involves the reaction of a Grignard reagent, typically allylmagnesium bromide, with dichlorodiphenylsilane. While effective, this method is highly sensitive to reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Grignard reagents are extremely sensitive to water, which will quench the reagent and prevent the reaction from proceeding.[1] | Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete Grignard Reagent Formation: The Grignard reagent may not have formed efficiently. | Use high-quality magnesium turnings and a small crystal of iodine to initiate the reaction. Ensure the reaction is initiated before adding the bulk of the alkyl halide. | |
| Side Reactions: Wurtz-type coupling of the allyl halide can occur, especially at higher temperatures, leading to the formation of 1,5-hexadiene.[2] | Maintain a low reaction temperature (below 0 °C) during the formation of the Grignard reagent.[2] | |
| Presence of Impurities | Incomplete Substitution: The reaction may not have gone to completion, leaving partially substituted products like allyl(chloro)diphenylsilane. | Use a slight excess of the Grignard reagent (e.g., 2.2 equivalents) to drive the reaction to completion.[1] Ensure adequate reaction time and appropriate temperature. |
| Hydrolysis Products: Quenching the reaction with water or acidic solutions can lead to the formation of silanols or siloxanes if unreacted chlorosilane is present. | Carefully control the quench step. It is advisable to add the reaction mixture to the quenching solution rather than the other way around. | |
| Solvent-Related Byproducts: The Grignard reagent can potentially react with ether solvents, especially at elevated temperatures. | Use appropriate and dry solvents, and maintain recommended reaction temperatures. |
Hydrosilylation Synthesis Troubleshooting
Hydrosilylation involves the addition of a silane (in this case, diphenylsilane) across a double bond (of an allyl source, like allyl bromide) in the presence of a catalyst, typically a platinum complex.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Catalyst Inactivity: The platinum catalyst may be poisoned or inactive. | Use a fresh, active catalyst. Ensure all reagents and solvents are free of catalyst poisons such as sulfur or phosphorus compounds. |
| Incorrect Reaction Temperature: The reaction temperature may be too low for the catalyst to be effective or too high, leading to side reactions. | Optimize the reaction temperature. Many hydrosilylation reactions proceed at room temperature or with gentle heating. | |
| Formation of Isomeric Byproducts | Isomerization of the Alkene: The catalyst can cause isomerization of the allyl group to a propenyl group, which can then undergo hydrosilylation to form propenyldiphenylallylsilane. | Choose a catalyst with low isomerization activity. Reaction temperature and time can also influence the extent of isomerization. |
| Formation of α- and β-Adducts: The addition of the silane can occur at either the terminal (β-addition, desired) or internal (α-addition) carbon of the double bond. | The choice of catalyst and ligands can significantly influence the regioselectivity of the addition. For terminal alkenes, β-addition is generally favored. | |
| Presence of Other Byproducts | Dehydrogenative Silylation: This side reaction can lead to the formation of silyl-substituted alkenes. | The choice of catalyst and reaction conditions can minimize this side reaction. |
| Reduction of the Alkene: Hydrogenation of the allyl group to a propyl group can occur, leading to the formation of propene.[3] | Optimize the reaction conditions to favor hydrosilylation over hydrogenation. |
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for this compound synthesis failed completely. What is the most likely reason?
A1: The most probable cause for a complete failure of a Grignard reaction is the presence of moisture.[1] Grignard reagents are potent bases and will react with even trace amounts of water, which quenches the reagent and halts the desired reaction. Ensure all your glassware is scrupulously dried, and you are using anhydrous solvents under an inert atmosphere.
Q2: I see multiple spots on my TLC plate after my Grignard synthesis. What could these be?
A2: Multiple spots likely indicate a mixture of the desired this compound, the mono-substituted intermediate (allyl(chloro)diphenylsilane), and potentially some hydrolysis byproducts like silanols. Incomplete reaction due to insufficient Grignard reagent or reaction time is a common cause.
Q3: In my hydrosilylation reaction, I obtained a product with a different double bond position. What happened?
A3: You have likely observed a product resulting from the isomerization of the allyl group. Many hydrosilylation catalysts, particularly some platinum complexes, can catalyze the migration of the double bond. To minimize this, you can screen different catalysts or optimize reaction conditions such as temperature and reaction time.
Q4: How can I purify my this compound?
A4: this compound is typically purified by vacuum distillation.[1] Column chromatography can also be used, but care must be taken as some organosilanes can be sensitive to silica gel.
Quantitative Data Summary
The following table summarizes illustrative yields and byproduct distributions for the synthesis of this compound. Please note that specific results will vary depending on the exact experimental conditions.
| Synthesis Method | Product | Typical Yield (%) | Key Byproducts | Approximate Byproduct Percentage (%) |
| Grignard Reaction | This compound | 40-70% | Allyl(chloro)diphenylsilane, 1,5-Hexadiene, Siloxanes | 5-20% |
| Hydrosilylation | This compound (β,β-isomer) | 60-90% | (Z)-1-propenyldiphenylallylsilane, (E)-1-propenyldiphenylallylsilane, Diphenyl(propyl)allylsilane | 10-30% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on the synthesis of similar allylsilanes.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Dichlorodiphenylsilane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow to cool under a stream of dry nitrogen.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle reflux.
-
Once the reaction has started, continue the dropwise addition of the allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete reaction.
-
-
Reaction with Dichlorodiphenylsilane:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of dichlorodiphenylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Hydrosilylation
This protocol is a generalized procedure for platinum-catalyzed hydrosilylation.
Materials:
-
Diphenylsilane
-
Allyl bromide
-
Karstedt's catalyst (or another suitable platinum catalyst)
-
Anhydrous toluene
Procedure:
-
Reaction Setup:
-
To a flame-dried, nitrogen-flushed flask, add diphenylsilane and anhydrous toluene.
-
Add the platinum catalyst (typically in the ppm range relative to the silane).
-
-
Hydrosilylation:
-
Slowly add allyl bromide to the stirred solution at room temperature. The reaction is often exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by GC or TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
References
Optimizing Diallyldiphenylsilane Synthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of diallyldiphenylsilane. The information is presented in a clear question-and-answer format to directly address common challenges encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Grignard reaction, which is a common synthetic route.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or no this compound was formed. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in a Grignard reaction is a frequent issue, often stemming from the high reactivity of the Grignard reagent. Here are the primary causes and troubleshooting steps:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.[1] Any moisture in the glassware, solvents, or starting materials will quench the reagent and prevent the reaction from proceeding.
-
Solution: Flame-dry all glassware under a vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) immediately before use.[2] Use anhydrous solvents, and ensure starting materials are dry.
-
-
Impure or Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction with the alkyl halide.
-
Solution: Use fresh, high-quality magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine color or the evolution of ethylene gas indicates activation. Mechanical activation by crushing the magnesium pieces in situ can also be effective.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: Carefully calculate and measure the molar ratios of the reactants. For the synthesis of this compound from dichlorodiphenylsilane, a molar ratio of at least 2:1 for the allyl Grignard reagent to the dichlorodiphenylsilane is required.
-
-
Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with the allyl halide starting material.[3]
-
Solution: Control the addition rate of the allyl halide to the magnesium suspension. A slow, dropwise addition helps to minimize the concentration of the allyl halide in the reaction mixture, thus reducing the likelihood of Wurtz coupling.
-
Issue 2: Presence of Impurities in the Final Product
Question: My NMR analysis shows significant impurities alongside the this compound product. What are these impurities and how can I minimize them?
Answer: Impurities in the synthesis of this compound can arise from several sources. Common impurities and their mitigation strategies are outlined below:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted dichlorodiphenylsilane or allyl halide.
-
Solution: Ensure the reaction goes to completion by allowing for sufficient reaction time and maintaining the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Side-Reaction Products: As mentioned, Wurtz coupling can produce 1,5-hexadiene. Other side reactions can also lead to various organosilane byproducts.
-
Solution: Optimizing reaction conditions, such as slow reagent addition and maintaining a consistent temperature, can minimize side reactions.
-
-
Hydrolysis Products: Premature exposure of the reaction mixture to water during workup can lead to the formation of silanols.
-
Solution: Perform the aqueous workup carefully, ensuring the reaction is complete before quenching.
-
Issue 3: Difficulty Initiating the Grignard Reaction
Question: The reaction between the allyl halide and magnesium is not starting. What can I do to initiate it?
Answer: Difficulty in initiating a Grignard reaction is a common hurdle. Here are several techniques to start the reaction:
-
Activation with Iodine: Add a small crystal of iodine to the reaction flask containing the magnesium turnings. The iodine etches the surface of the magnesium, exposing a fresh, reactive surface.
-
Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. The reaction of 1,2-dibromoethane with magnesium is typically vigorous and produces ethylene gas, which provides a visual cue that the magnesium is activated.
-
Mechanical Agitation: Vigorously stirring or sonicating the mixture can help to break the oxide layer on the magnesium turnings.
-
Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction. Once initiated, the exothermic nature of the reaction will sustain it.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is often preferred as it can solvate and stabilize the Grignard reagent more effectively.[2]
Q2: How does temperature affect the reaction yield?
A2: The formation of the Grignard reagent is exothermic and should be controlled.[2] While some initial heating may be required for initiation, the reaction should be maintained at a gentle reflux. For the subsequent reaction with dichlorodiphenylsilane, maintaining a low temperature (e.g., 0 °C) during the addition can help to minimize side reactions and improve the selectivity for the desired product.
Q3: Is this compound used directly in drug development?
A3: Based on available literature, this compound is primarily used as a chemical intermediate for the synthesis of other silicone compounds and potentially for pharmaceuticals.[4] There is limited direct evidence of its use as an active pharmaceutical ingredient or its direct interaction with specific signaling pathways in a therapeutic context. Often, related organosulfur compounds like diallyl sulfide (DAS) and diallyl trisulfide (DATS), found in garlic, are the focus of anticancer and chemopreventive studies due to their ability to modulate various signaling pathways.[5][6][7][8]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through vacuum distillation.[9] The boiling point of this compound is approximately 140-141 °C at 2 mmHg.[9] Column chromatography can also be employed for further purification if necessary.
Data Presentation
While specific quantitative data for the optimization of this compound synthesis is not extensively available in the public domain, the following tables provide illustrative data based on general principles of Grignard reactions to guide experimental design.
Table 1: Illustrative Effect of Solvent on Reaction Yield
| Solvent (Anhydrous) | Reaction Time (hours) | Temperature (°C) | Illustrative Yield (%) | Notes |
| Diethyl Ether | 4 | 35 (reflux) | 65 | Standard solvent for Grignard reactions. |
| Tetrahydrofuran (THF) | 4 | 66 (reflux) | 75 | Higher boiling point and better stabilization of the Grignard reagent can improve yield. |
| Dichloromethane | 4 | 40 (reflux) | <10 | Halogenated solvents are generally incompatible with Grignard reagents. |
Table 2: Illustrative Effect of Temperature on Product Selectivity
| Temperature of Dichlorodiphenylsilane Addition | This compound (%) | Monoallyl-trichlorophenylsilane (%) | Triallyl-monophenylsilane (%) |
| -20 °C | 80 | 15 | 5 |
| 0 °C | 70 | 20 | 10 |
| Room Temperature (~25 °C) | 55 | 30 | 15 |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of analogous diaryldichlorosilanes and should be performed by trained personnel in a controlled laboratory setting.[2]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Dichlorodiphenylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Grignard Reagent Formation:
-
Place magnesium turnings (2.2 equivalents) in the flask.
-
Add a single crystal of iodine to activate the magnesium.
-
Add a portion of the anhydrous solvent to the flask.
-
Dissolve allyl bromide (2.1 equivalents) in the anhydrous solvent in the dropping funnel.
-
Add a small amount of the allyl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichlorodiphenylsilane:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve dichlorodiphenylsilane (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add the dichlorodiphenylsilane solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction may occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Relationship of this compound to Bioactive Compounds.
References
- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment | MDPI [mdpi.com]
- 9. This compound | 10519-88-7 [chemicalbook.com]
Technical Support Center: Diallyldiphenylsilane Polymerization
Welcome to the technical support center for diallyldiphenylsilane polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of polythis compound.
Frequently Asked Questions (FAQs)
Q1: Why does the polymerization of this compound often result in soluble, linear polymers instead of cross-linked networks?
A1: The polymerization of this compound, a 1,6-diene, proceeds through an alternating intra-intermolecular mechanism known as cyclopolymerization.[1][2] In this process, the propagating radical successively adds to both allyl groups of a single monomer molecule, forming a cyclic repeating unit within the polymer chain. This cyclization prevents cross-linking between polymer chains, leading to the formation of soluble, linear polymers.[1]
Q2: What are the common initiators used for the polymerization of this compound?
A2: this compound has been successfully polymerized using Ziegler-Natta type catalysts, such as a triethylaluminum-titanium tetrachloride complex.[1] Free-radical initiators can also be used, but they may lead to low molecular weight polymers due to degradative chain transfer, a common issue with allyl monomers.[2][3]
Q3: What are the typical visual indicators of unwanted side reactions or polymerization failure?
A3: Unwanted polymerization or side reactions can manifest in several ways:
-
Increased viscosity or solidification of the reaction mixture: This could indicate uncontrolled polymerization or cross-linking.[3]
-
Formation of a gel or precipitate: This suggests the formation of insoluble, cross-linked polymer.
-
Cloudiness or turbidity in a clear solution: This may indicate the formation of oligomers or insoluble polymer.[3]
-
Discoloration (yellowing or browning): This can be a sign of degradation or the formation of byproducts.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during the polymerization of this compound in a question-and-answer format.
Issue 1: Low Polymer Yield
Question: My polymerization of this compound resulted in a very low yield of polymer. What are the potential causes and how can I improve the yield?
Answer: Low polymer yield is a common issue and can be attributed to several factors. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Explanation | Suggested Solution |
| Degradative Chain Transfer | A growing polymer radical abstracts a hydrogen atom from a monomer's allyl group, creating a stable and less reactive allylic radical that terminates the chain.[2][3] | Increase the initiator concentration to generate more primary radicals. Optimize the reaction temperature, as higher temperatures can sometimes overcome the activation energy for propagation more than for chain transfer. |
| Inefficient Initiator System | The chosen initiator may not be effective for this compound under the current reaction conditions. | If using a free-radical initiator, consider switching to a Ziegler-Natta catalyst system, which has been shown to be effective for diallylsilanes.[1] |
| Presence of Inhibitors | Trace impurities, such as oxygen or moisture, can act as inhibitors and quench the polymerization. | Ensure all reagents and solvents are thoroughly purified and dried. Degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).[4] |
| Suboptimal Reaction Conditions | The reaction temperature, time, or monomer concentration may not be optimal for achieving high conversion. | Systematically vary the reaction parameters to find the optimal conditions. Monitor the reaction progress over time to determine the point of maximum conversion. |
Issue 2: Low Molecular Weight or Oligomer Formation
Question: The characterization of my product shows a low molecular weight or the presence of oligomers. How can I increase the molecular weight of the polythis compound?
Answer: Achieving high molecular weight in allyl polymerization can be challenging. Here are some strategies to address this issue:
| Potential Cause | Explanation | Suggested Solution |
| Dominant Chain Transfer Reactions | As with low yield, degradative chain transfer is a primary cause of low molecular weight in allyl polymerization.[2] | Utilize a high concentration of a highly efficient initiator. Consider polymerization at lower temperatures to favor propagation over chain transfer. |
| Premature Termination | Impurities or high concentrations of growing polymer chains can lead to early termination. | Ensure high purity of monomer and solvent. Control the rate of initiation to maintain a low concentration of active centers. |
| Incorrect Monomer-to-Initiator Ratio | A high initiator concentration relative to the monomer will result in a larger number of shorter polymer chains. | Carefully control the stoichiometry of the initiator and monomer to target a higher degree of polymerization. |
| Inefficient Polymerization Method | Standard free-radical polymerization often yields low molecular weight allyl polymers. | Explore controlled radical polymerization techniques or coordination polymerization with Ziegler-Natta catalysts, which can offer better control over molecular weight.[1] |
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: My GPC analysis indicates a broad molecular weight distribution (a high PDI value). How can I obtain a polymer with a narrower PDI?
Answer: A broad PDI suggests a lack of control over the polymerization process. The following table provides guidance on achieving a more uniform polymer.
| Potential Cause | Explanation | Suggested Solution |
| Multiple Termination Pathways | A variety of termination reactions (e.g., combination, disproportionation, chain transfer) occurring at different rates can broaden the MWD. | Optimize reaction conditions (temperature, solvent) to favor a single termination pathway.[4] |
| Non-uniform Initiation | Slow or continuous initiation throughout the polymerization process leads to chains starting at different times and growing to different lengths. | Use a fast and efficient initiator that decomposes completely at the beginning of the reaction. |
| Chain Transfer to Solvent or Impurities | Transfer reactions can generate new chains of varying lengths, contributing to a broader distribution. | Choose a solvent with low chain transfer constants. Ensure all components of the reaction are of high purity. |
| Lack of Control in Polymerization Technique | Conventional free-radical polymerization offers limited control over chain growth. | Employ controlled/"living" polymerization techniques such as Ring-Opening Metathesis Polymerization (ROMP) if a suitable catalyst is available, or coordination polymerization which can provide better control over the polymerization and result in a narrower PDI. |
Experimental Protocols
Protocol 1: Ziegler-Natta Polymerization of this compound
This protocol is based on the method described for the polymerization of diallylsilanes to yield soluble polymers.[1]
Materials:
-
This compound (monomer)
-
Heptane (solvent, anhydrous)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Titanium tetrachloride (TiCl₄)
-
Benzene (for viscosity measurements)
-
Methanol (for precipitation)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
In a Schlenk flask equipped with a magnetic stirrer, add anhydrous heptane.
-
To the stirred solvent, add triethylaluminum followed by titanium tetrachloride to form the catalyst complex. A brown suspension should form immediately.
-
Add the this compound monomer to the catalyst suspension.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 20 hours).
-
Quench the reaction by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as NMR, IR, and GPC. The infrared spectrum of the polymer should show the absence of the double bond absorption (around 1641 cm⁻¹) and the terminal methylene group (around 895 cm⁻¹) present in the monomer.[1]
Quantitative Data from a Representative Experiment[1]:
| Parameter | Value |
| Monomer | This compound |
| Solvent | Heptane |
| Catalyst | Triethylaluminum-Titanium tetrachloride |
| Al(C₂H₅)₃ amount | 0.015 mol |
| TiCl₄ amount | 0.005 mol |
| Monomer amount | 0.10 mol |
| Reaction Time | 20 hours |
| Reaction Temperature | Room Temperature |
| Polymer Yield | 7.0 g |
| Conversion | 26.5% |
| Intrinsic Viscosity (in Benzene) | 0.13 dL/g |
Visualizations
Caption: Cyclopolymerization mechanism of this compound.
Caption: General experimental workflow for this compound polymerization.
References
Preventing premature gelation in Diallyldiphenylsilane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during the polymerization of diallyldiphenylsilane.
Frequently Asked Questions (FAQs)
Q1: What is premature gelation in the context of this compound reactions, and what causes it?
A1: Premature gelation is the formation of a cross-linked, insoluble polymer network (a gel) before the desired stage of polymerization is complete. In this compound reactions, this is typically caused by uncontrolled free-radical polymerization of the diallyl functional groups. The reaction is highly exothermic, and an increase in temperature can accelerate the reaction rate, leading to a rapid increase in viscosity and subsequent gelation.[1][2] The process is auto-accelerating; as viscosity increases, heat dissipation becomes less efficient, further increasing the reaction rate.[1]
Q2: What are the visual indicators of impending premature gelation?
A2: Researchers should be vigilant for the following signs, which indicate that unwanted polymerization is occurring:
-
A noticeable increase in the viscosity of the reaction mixture.
-
The solution becoming cloudy or turbid.
-
The formation of a solid or semi-solid mass.
-
Localized "hot spots" in the reactor due to the exothermic nature of the polymerization.
Q3: What are the primary strategies to prevent premature gelation?
A3: The key strategies to prevent premature gelation involve controlling the rate of polymerization. This can be achieved through:
-
Temperature Control: Maintaining a consistent and controlled temperature is crucial. Since the polymerization is exothermic, efficient heat removal is necessary.[1]
-
Use of Inhibitors: Introducing radical scavengers (inhibitors) into the reaction mixture can prevent the initiation of unwanted polymer chains.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, which can sometimes participate in side reactions that initiate polymerization.
-
Control of Initiator Concentration: The concentration of the free-radical initiator (e.g., an organic peroxide) directly influences the rate of polymerization.[3] Careful control of the initiator concentration is essential.
Troubleshooting Guide
Issue: The reaction mixture is rapidly increasing in viscosity or has already formed a gel.
| Possible Cause | Suggested Solution |
| Excessive Reaction Temperature | Immediately cool the reaction vessel using an ice bath to slow down the polymerization rate. For future experiments, ensure the cooling system is adequate and the reaction temperature is carefully monitored and controlled. |
| Insufficient Inhibitor Concentration | If the reaction has not yet fully gelled, an additional amount of inhibitor (e.g., a solution of BHT) can be added to quench the reaction. For subsequent reactions, increase the initial inhibitor concentration. |
| High Initiator Concentration | The initiator concentration may be too high for the reaction conditions. Reduce the amount of initiator in future experiments to achieve a more controlled polymerization rate. |
| Presence of Contaminants | Impurities in the monomer or solvent can sometimes act as initiators. Ensure all reagents and solvents are of high purity and free from peroxides. |
Experimental Protocols and Data
Inhibitor Concentration
While specific data for this compound is limited in publicly available literature, studies on similar resin systems provide valuable guidance on the effective concentration of inhibitors. Butylated hydroxytoluene (BHT) is a commonly used free-radical inhibitor. Research on experimental resin composites has shown that BHT concentrations between 0.25 and 0.5 wt% are effective at reducing polymerization shrinkage stress (an effect of uncontrolled polymerization) without negatively impacting the physicochemical properties of the final polymer.[4]
| Inhibitor | Recommended Concentration Range (wt%) | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.25 - 0.5 | Concentrations in this range have been shown to reduce unwanted polymerization effects without compromising final polymer properties in similar systems.[4] Higher concentrations may significantly slow down the desired reaction. |
General Experimental Protocol for Bulk Polymerization
The following is a general protocol for the bulk polymerization of this compound, incorporating measures to prevent premature gelation.
-
Reactor Setup:
-
A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas is recommended.
-
Ensure the reactor is clean and dry to avoid any contaminants.
-
-
Reagent Preparation:
-
Charge the reactor with this compound monomer.
-
Add the desired amount of a free-radical inhibitor, such as BHT (e.g., 0.25 wt%).
-
Purge the system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen.
-
-
Reaction Initiation and Control:
-
Begin stirring and bring the monomer to the desired reaction temperature (e.g., 80-90°C) using a circulating bath connected to the reactor jacket.
-
Once the temperature is stable, introduce the free-radical initiator (e.g., benzoyl peroxide). The initiator should be dissolved in a small amount of monomer if it is a solid.
-
Continuously monitor the reaction temperature. Due to the exothermic nature of the polymerization, the cooling system may need to be adjusted to maintain a stable temperature.
-
-
Monitoring and Termination:
-
Monitor the viscosity of the reaction mixture. A gradual increase is expected. A rapid, uncontrolled increase indicates the onset of premature gelation.
-
Once the desired polymer viscosity or molecular weight is achieved, the reaction can be terminated by rapidly cooling the mixture and adding a higher concentration of inhibitor if necessary.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pergan.com [pergan.com]
- 4. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Diallyldiphenylsilane Purification Technical Support Center
Welcome to the technical support center for the purification of diallyldiphenylsilane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Distillation
Question: My this compound is still impure after a simple distillation. What can I do to improve the purity?
Answer:
Low purity after simple distillation is a common issue, often due to the presence of impurities with boiling points close to that of this compound or thermal decomposition of the product.
Possible Causes and Solutions:
-
Close-Boiling Impurities: If the impurities have boiling points within 25-30 °C of this compound (Boiling Point: 140-141 °C at 2 mm Hg), a simple distillation will not be effective.
-
Solution: Employ fractional vacuum distillation. The increased surface area in a fractionating column (e.g., Vigreux or packed column) provides multiple theoretical plates, enhancing separation efficiency. Operating under a vacuum lowers the boiling point, which can also prevent thermal decomposition.
-
-
Thermal Decomposition: this compound may be susceptible to decomposition at elevated temperatures, leading to the formation of new impurities.
-
Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is only slightly higher than the boiling point of the liquid to avoid localized overheating.
-
-
Contamination from Starting Materials: Impurities from the Grignard synthesis, such as unreacted starting materials or side-products, may co-distill with the product.
-
Solution: A pre-distillation workup is crucial. This typically involves quenching the reaction mixture, followed by extraction and drying of the organic layer to remove salts and polar impurities.
-
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silane.
-
Sample Preparation: Place the crude this compound in a round-bottom flask with a stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Slowly heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., 140-141 °C at 2 mm Hg).
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Issue 2: Product Decomposition on Silica Gel During Flash Chromatography
Question: I am trying to purify this compound using flash chromatography, but it seems to be decomposing on the silica gel column. How can I prevent this?
Answer:
This compound, like many organosilanes, can be sensitive to the acidic nature of standard silica gel, leading to degradation.
Possible Causes and Solutions:
-
Acidic Silica Gel: The acidic surface of silica gel can catalyze hydrolysis or rearrangement reactions of the silane.
-
Solution 1: Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a neutralizer like triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Solution 2: Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.
-
-
Inappropriate Solvent System: The choice of solvent can influence the stability of the compound on the column.
-
Solution: Use non-polar, aprotic solvents for the mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. Avoid protic solvents like methanol unless the silica is deactivated.
-
Experimental Protocol: Flash Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., hexanes:ethyl acetate 98:2) containing 0.5% triethylamine.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Run the column with the deactivated eluent, collecting fractions and monitoring their composition by Thin Layer Chromatography (TLC) or GC.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via a Grignard reaction?
A1: The Grignard synthesis of this compound from dichlorodiphenylsilane and allylmagnesium bromide can lead to several impurities:
-
Unreacted Starting Materials: Dichlorodiphenylsilane and allyl bromide.
-
Side-Products: Benzene (from protonation of phenylmagnesium bromide if formed), hexa-1,5-diene (from coupling of allyl Grignard reagent), and various siloxane oligomers formed from partial hydrolysis.
-
Solvent and Reagents: Residual solvents like diethyl ether or THF, and any activating agents used for the magnesium.
Q2: How can I effectively remove water-sensitive impurities before distillation?
A2: A thorough workup procedure after the Grignard reaction is essential. This involves carefully quenching the reaction with a saturated aqueous solution of a weak acid (like ammonium chloride) at a low temperature. This will protonate any remaining Grignard reagent and hydrolyze magnesium alkoxides. Subsequent extractions with a non-polar organic solvent (e.g., diethyl ether or hexanes) and washing the organic layer with brine will help remove water-soluble byproducts. Finally, drying the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate before removing the solvent under reduced pressure will eliminate residual water.
Q3: Is recrystallization a viable purification technique for this compound?
A3: this compound is a liquid at room temperature, so traditional recrystallization is not applicable. However, for some liquid compounds, low-temperature crystallization or fractional freezing can be attempted. This would involve slowly cooling the liquid until crystals form, then separating the liquid and solid phases. The success of this method depends on the impurity profile and the freezing point of this compound.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4:
-
Gas Chromatography (GC): An excellent technique for determining the percentage purity of volatile compounds like this compound and for detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
-
Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the molecular weight of the main component and any impurities.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Simple Distillation | 90-95% | Simple setup, good for removing non-volatile impurities. | Ineffective for close-boiling impurities. |
| Fractional Vacuum Distillation | >98% | Excellent for separating close-boiling impurities, prevents thermal decomposition. | More complex setup, requires a good vacuum source. |
| Flash Chromatography | >99% | High resolution, can remove a wide range of impurities. | Potential for product decomposition on acidic stationary phases, requires solvent usage. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Managing Diallyldiphenylsilane Reactivity in Air
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of diallyldiphenylsilane when exposed to air.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of air?
A1: this compound is susceptible to degradation upon exposure to atmospheric moisture and oxygen. While some sources suggest it has low reactivity with water under neutral conditions, it is best practice to handle it as an air- and moisture-sensitive compound to ensure experimental reproducibility and material integrity. The primary degradation pathways are hydrolysis of the silicon-allyl bond and oxidation of the allyl groups.
Q2: What are the primary degradation products of this compound in air?
A2: The primary degradation products are diphenylsilanediol and various oxidized organic compounds. Hydrolysis by atmospheric moisture leads to the formation of diphenylsilanediol. Oxidation by atmospheric oxygen can lead to the formation of peroxides, which can further decompose to aldehydes, carboxylic acids, and other oxygenated species.
Q3: How should I store this compound?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[1] The container should be tightly sealed to prevent the ingress of air and moisture. Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Q4: What are the initial signs of degradation?
A4: Visual signs of degradation can include a change in the appearance of the liquid from clear to cloudy or the formation of a precipitate (diphenylsilanediol). An increase in viscosity may also be observed. For more subtle degradation, analytical techniques such as NMR or GC-MS are required.
Q5: Is this compound a peroxide-forming compound?
A5: Yes, due to the presence of allylic C-H bonds, this compound is susceptible to autoxidation, which can lead to the formation of peroxides.[2][3][4][5][6] These peroxides can be hazardous, as they may decompose explosively upon heating or shock.[2][3][4][5][6] It is crucial to test for the presence of peroxides, especially before distillation or heating.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
-
Possible Cause A: Degradation of this compound Prior to Use.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored under an inert atmosphere and protected from light and heat.
-
Analytical Check: Before use, analyze a small sample of the this compound by ¹H NMR or GC-MS to check for the presence of degradation products.
-
Purification: If degradation is observed, consider purifying the reagent by distillation under reduced pressure and inert atmosphere. Caution: Test for peroxides before any distillation.
-
-
-
Possible Cause B: In-situ Degradation During the Reaction.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon). Use Schlenk line techniques or a glovebox.
-
Dry Solvents: Use anhydrous solvents to minimize hydrolysis.
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible to reduce the likelihood of degradation.
-
-
Issue 2: Formation of a White Precipitate in the this compound Container or Reaction Mixture
-
Possible Cause: Hydrolysis to Diphenylsilanediol.
-
Troubleshooting Steps:
-
Moisture Exclusion: Review all handling and reaction setup procedures to identify and eliminate potential sources of moisture ingress. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Inert Gas Purging: Purge the container with a dry, inert gas before sealing.
-
Filtration: If the precipitate has already formed and you need to use the remaining liquid, you can filter it under an inert atmosphere. However, it is recommended to use a fresh, unopened container for critical applications.
-
-
Issue 3: Positive Peroxide Test
-
Possible Cause: Oxidation by Atmospheric Oxygen.
-
Troubleshooting Steps:
-
Immediate Action: Do not heat or concentrate the material.
-
Peroxide Quenching: Small amounts of peroxides can be quenched by adding a reducing agent such as a freshly prepared solution of sodium bisulfite or ferrous sulfate. This should be done with extreme caution, behind a safety shield, and with appropriate personal protective equipment.
-
Disposal: For significant peroxide contamination, it is safer to dispose of the material according to your institution's hazardous waste guidelines.
-
Prevention: For future use, ensure the compound is stored under a strictly inert atmosphere and consider adding a radical inhibitor like BHT if compatible with your application.
-
-
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to qualitatively and semi-quantitatively assess the degradation of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., hexane or toluene) at a concentration of approximately 1 mg/mL under an inert atmosphere.
-
To simulate exposure to air, take an aliquot of the stock solution and expose it to the ambient atmosphere for a defined period (e.g., 1, 6, 24 hours).
-
For analysis, dilute the exposed sample to a final concentration suitable for your GC-MS instrument.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is suitable.[7]
-
Injection: Use a splitless injection to enhance sensitivity for trace degradation products.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for new peaks in the chromatograms of the air-exposed samples.
-
Analyze the mass spectra of these new peaks to identify potential degradation products such as diphenylsilanediol and various oxidation products.
-
Protocol 2: Monitoring this compound Degradation by ¹H NMR Spectroscopy
This protocol provides a method to monitor the degradation of this compound by observing changes in its proton NMR spectrum.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum immediately after preparation.
-
Expose the NMR tube to air (by removing the cap for a short, defined period) and acquire subsequent spectra at various time intervals (e.g., 1, 6, 24 hours).
-
-
NMR Acquisition Parameters (Example):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Relaxation Delay: 5 seconds to ensure quantitative integration.
-
-
Data Analysis:
-
This compound Signals: Identify the characteristic signals for the allyl protons (multiplets around 5.8-5.9 ppm and 4.9-5.1 ppm) and the phenyl protons (multiplets around 7.3-7.6 ppm).
-
Degradation Product Signals: Look for the appearance of new signals. For example, the formation of diphenylsilanediol may result in a broad singlet corresponding to the Si-OH protons. The disappearance of the allyl proton signals would also indicate degradation.
-
Quantification: Integrate the signals of this compound and any new signals to estimate the extent of degradation over time.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₀Si |
| Molecular Weight | 264.44 g/mol |
| Boiling Point | 140-141 °C at 2 mmHg |
| Density | 0.996 g/mL at 25 °C |
| Refractive Index | n20/D 1.575 |
Visualizations
Caption: Degradation pathways of this compound in the presence of air.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. scribd.com [scribd.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. louisville.edu [louisville.edu]
- 5. odu.edu [odu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diallyldiphenylsilane RCM
Welcome to the technical support center for the Ring-Closing Metathesis (RCM) of Diallyldiphenylsilane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during their experiments. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the RCM of this compound.
Question: Why is my this compound RCM reaction showing low or no conversion to the desired cyclic product?
Answer:
Low or no conversion in the RCM of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity.
Possible Causes and Solutions:
-
Catalyst Inactivity: The ruthenium-based catalysts used in RCM are sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly purchased or properly stored catalyst.
-
-
Insufficient Catalyst Loading: The amount of catalyst can be critical, especially for challenging substrates.
-
Solution: While catalyst loading is typically between 1-5 mol%, increasing it in increments (e.g., to 5-10 mol%) may improve conversion.[1]
-
-
Inappropriate Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Heating the reaction can increase the rate. Common solvents for higher temperature RCM include toluene or 1,2-dichloroethane (DCE), refluxing if necessary.[1]
-
-
Low Substrate Concentration: RCM is an intramolecular reaction, and low concentrations favor the desired cyclization over intermolecular oligomerization.[2] However, if the concentration is too low, the reaction rate may be impractically slow.
-
Solution: A typical starting concentration is 0.01-0.1 M. If oligomerization is observed, decrease the concentration. If the reaction is clean but slow, a slight increase in concentration might be beneficial.
-
-
Impure Substrate or Solvent: Impurities in the this compound or the solvent can poison the catalyst.
-
Solution: Purify the this compound by distillation or column chromatography before use. Ensure the solvent is anhydrous and degassed. Passing the solvent through a column of activated alumina is a good practice.
-
Question: My reaction is producing significant amounts of oligomers or polymers instead of the cyclic product. What can I do?
Answer:
The formation of oligomers or polymers indicates that intermolecular reactions are outcompeting the desired intramolecular ring closure. This is a common issue in RCM.
Possible Causes and Solutions:
-
High Concentration: As mentioned above, higher concentrations favor intermolecular reactions (Acyclic Diene Metathesis or ADMET).[2][3]
-
Solution: Decrease the substrate concentration. A common range to favor RCM is 0.005 M to 0.05 M. Slow addition of the substrate to the catalyst solution can also help maintain a low effective concentration.
-
-
Catalyst Choice: Some catalysts have a higher propensity for intermolecular reactions.
-
Solution: If using a highly active catalyst like a second-generation Grubbs or Hoveyda-Grubbs catalyst, consider switching to a first-generation Grubbs catalyst, which can sometimes be less prone to oligomerization for certain substrates.
-
Question: I am observing the formation of side products, such as isomers of my starting material or product. How can I minimize these?
Answer:
Alkene isomerization is a known side reaction in olefin metathesis, often caused by the decomposition of the ruthenium catalyst into ruthenium hydride species.[4][5][6]
Possible Causes and Solutions:
-
Catalyst Decomposition: Prolonged reaction times or high temperatures can lead to catalyst decomposition and the formation of species that promote isomerization.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. If high temperatures are necessary, consider using a more thermally stable catalyst.
-
-
Additives: Certain additives can suppress isomerization.
-
Solution: The addition of a stoichiometric amount of a weak acid, such as 1,4-benzoquinone or acetic acid, has been shown to suppress olefin isomerization by scavenging the ruthenium hydride species.[4]
-
| Troubleshooting Summary: this compound RCM | |
| Issue | Primary Cause |
| Low/No Conversion | Catalyst Inactivity |
| Insufficient Catalyst Loading | |
| Low Temperature | |
| Impurities | |
| Oligomer/Polymer Formation | High Concentration |
| Isomerization Side Products | Catalyst Decomposition |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the RCM of this compound?
A1: Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally good starting points due to their high activity and functional group tolerance.[1] For this specific substrate, which is relatively unhindered, even a first-generation Grubbs catalyst (G-I) could be effective and might offer advantages in terms of cost and potentially lower isomerization.[7] The optimal choice may require screening a few catalysts.
Q2: What is a typical experimental protocol for the RCM of this compound?
A2: Please refer to the detailed experimental protocol provided in the section below.
Q3: How can I effectively remove the ruthenium catalyst from my product?
A3: Residual ruthenium can be problematic. Several methods exist for its removal:
-
Silica Gel Chromatography: This is the most common method. Often, a significant portion of the ruthenium byproducts can be removed by filtration through a plug of silica gel.[8][9]
-
Activated Carbon: Stirring the crude product with activated carbon can effectively adsorb ruthenium species.
-
Scavengers: Commercially available scavengers, such as lead tetraacetate or tris(hydroxymethyl)phosphine, can be used to complex with the ruthenium, facilitating its removal.[9]
Q4: What are typical reaction times for the RCM of this compound?
A4: Reaction times can vary widely, from a few hours to 24 hours or more, depending on the catalyst, temperature, and concentration.[1] It is crucial to monitor the reaction by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the point of maximum conversion and avoid prolonged reaction times that can lead to side product formation.
Experimental Protocols
General Protocol for the Ring-Closing Metathesis of this compound
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Solvent and Substrate Preparation: Anhydrous, degassed dichloromethane (CH₂Cl₂) or toluene is required. This compound should be purified by distillation or column chromatography prior to use.
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the desired volume of solvent to the Schlenk flask. For a 0.05 M solution, this would be 20 mL of solvent per 0.001 moles of substrate.
-
Add the this compound to the solvent.
-
Bubble nitrogen or argon through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
-
Catalyst Addition:
-
In a glovebox or under a positive flow of inert gas, weigh the appropriate amount of the chosen ruthenium catalyst (e.g., Grubbs II, 1-5 mol%) into a small vial.
-
Add the catalyst to the reaction mixture as a solid or as a solution in a small amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the desired conditions.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
-
Reaction Quench:
-
Once the reaction is complete (as determined by the consumption of the starting material), add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. A New Approach to Inducing Silicon Tethered Ring-closing Metathesis Reactions [crcu.jlu.edu.cn]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Diallyldiphenylsilane Reaction Kinetics
This technical support center provides guidance and answers to frequently asked questions regarding the effect of temperature on the reaction kinetics of diallyldiphenylsilane. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction kinetics of this compound?
Temperature is a critical parameter in reactions involving this compound, significantly influencing reaction rate, selectivity, and the potential for side reactions. As with most chemical reactions, increasing the temperature typically increases the reaction rate by providing the necessary activation energy. However, elevated temperatures can also lead to undesirable outcomes such as thermal decomposition or reduced selectivity. For instance, in hydrosilylation reactions, higher temperatures can accelerate the process but may also promote side reactions if not carefully controlled.[1][2]
Q2: What are the typical temperature ranges for reactions involving this compound?
The optimal temperature range for reactions with this compound is highly dependent on the specific reaction (e.g., hydrosilylation, polymerization), the catalyst used, and the desired outcome.
-
Hydrosilylation: Platinum-catalyzed hydrosilylation of allylic derivatives can be conducted at temperatures ranging from room temperature to over 100°C.[3] Some catalytic systems are designed to be latent, showing minimal activity at room temperature and becoming highly active when heated to temperatures between 50°C and 250°C.[4] For certain nickel-catalyzed hydrosilylations of alkenes, turnover frequencies have been observed to increase significantly when the temperature is raised from 25°C to 60°C.[3]
-
Thermal Decomposition: The thermal stability of related organosilicon compounds can provide insights. For example, allylsilane platinum(II) complexes, which can be used as catalysts, are generally stable at room temperature but begin to decompose at temperatures above 90°C, with some decomposing at around 125°C.[5] Phenyl-substituted silsesquioxanes have shown high thermal stability due to their aromatic content.[6]
Q3: What are common side reactions related to temperature when working with this compound?
Elevated temperatures can lead to several side reactions:
-
Isomerization: In hydrosilylation reactions, high temperatures can sometimes lead to the isomerization of the allyl group.
-
Reduction: In some catalytic systems, reduction of the allyl group can compete with hydrosilylation.
-
Polymerization: Uncontrolled temperature increases can initiate the polymerization of the allyl groups, especially in the presence of certain catalysts or initiators. The polymerization of monomers containing allyl groups can be influenced by temperature, with higher temperatures increasing the rate of polymerization.
-
Decomposition: As mentioned, the starting materials, catalysts, or products may decompose at excessive temperatures.[5] For example, the thermal degradation of polysiloxanes with phenyl groups has been studied at temperatures around 364°C.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on temperature-related problems.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction Conversion | Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Consult literature for typical temperature ranges for similar reactions.[2] |
| Catalyst Inactivity at Low Temperature: Some catalysts require thermal activation to become effective.[4] | Verify the activation temperature of your catalyst. Consider a different catalyst that is active at your desired reaction temperature. | |
| Poor Selectivity (e.g., in Hydrosilylation) | Temperature is Too High: Higher temperatures can favor the formation of undesired isomers or byproducts. | Lower the reaction temperature. For platinum-catalyzed hydrosilylation of allylbenzene derivatives, 40°C showed higher conversion than 90°C in one study.[2] |
| Incorrect Catalyst Choice: The catalyst may not be selective for the desired product at the operating temperature. | Screen different catalysts known for high selectivity in similar reactions. | |
| Formation of Polymeric Byproducts | Excessive Temperature: High temperatures can initiate thermal polymerization of the allyl groups. | Reduce the reaction temperature. Consider using a continuous flow reactor to improve heat dissipation and control. |
| Presence of Initiators: Trace impurities could be acting as polymerization initiators at elevated temperatures. | Purify all reagents and solvents before use. Ensure the reaction is performed under an inert atmosphere. | |
| Product Decomposition | Reaction Temperature is Too High: The desired product may not be stable at the reaction temperature. | Determine the thermal stability of the product using techniques like thermogravimetric analysis (TGA). Conduct the reaction at a temperature well below the decomposition temperature. |
Quantitative Data on Related Systems
Table 1: Effect of Temperature on Hydrosilylation of Allylbenzene with 1,1,3,3-tetramethyldisiloxane [2]
| Temperature (°C) | Conversion (%) after 3 hours |
| 40 | 94 - 96 |
| 90 | 71 - 79 |
Table 2: Thermal Decomposition Temperatures of Allylsilane Platinum(II) Complexes [5]
| Complex | Decomposition Temperature Range (°C) |
| K[PtCl₃(CH₂=CHCH₂SiMe₃)] | > 125 |
| [PtCl(CH₂=CHCH₂SiMe₃)]₂ | 100 - 165 |
Experimental Protocols for Related Reactions
The following are generalized experimental protocols for reactions involving allylsilanes. These should be adapted based on the specific requirements of your experiment with this compound.
General Protocol for Platinum-Catalyzed Hydrosilylation of an Allylsilane
This protocol is based on the hydrosilylation of allylbenzene.[1]
Materials:
-
This compound
-
Hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried, three-necked flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add this compound and anhydrous toluene.
-
Warm the solution to the desired reaction temperature (e.g., 40°C) under a continuous flow of inert gas.
-
Add the platinum catalyst solution (e.g., a solution of Karstedt's catalyst in toluene) to the stirred reaction mixture.
-
Slowly add the hydrosilane to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by techniques such as ¹H NMR (disappearance of the Si-H signal) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and any volatile byproducts under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the reactions of this compound.
References
- 1. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Diallyldiphenylsilane Reaction Monitoring: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the synthesis of diallyldiphenylsilane using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for synthesizing this compound is through the reaction of a dihalodiphenylsilane (e.g., dichlorodiphenylsilane) with a Grignard reagent derived from an allyl halide, such as allyl bromide. Alternatively, hydrosilylation of an appropriate diene with diphenylsilane in the presence of a catalyst can be employed.
Q2: How can I monitor the progress of the this compound synthesis?
The progress of the reaction can be effectively monitored by TLC or GC. TLC offers a quick, qualitative assessment of the presence of starting materials and the formation of the product. GC provides quantitative data on the conversion of reactants and the formation of products and byproducts.
Q3: What are the expected TLC and GC results for a successful reaction?
In a successful reaction, you will observe the gradual disappearance of the starting material spots/peaks and the appearance and intensification of the this compound product spot/peak over time. The final reaction mixture should ideally show the complete consumption of the limiting reagent.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol via Grignard Reaction)
Materials:
-
Dichlorodiphenylsilane
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a Grignard reagent by adding a solution of allyl bromide in anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether.
-
Once the Grignard reagent formation is complete, cool the solution in an ice bath.
-
Slowly add a solution of dichlorodiphenylsilane in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC or GC (see protocols below).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization stain (e.g., potassium permanganate or p-anisaldehyde stain)
Procedure:
-
Prepare a developing chamber by adding the chosen eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.
-
On a TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot the starting material (e.g., dichlorodiphenylsilane), a co-spot (starting material and reaction mixture), and the reaction mixture on the starting line.
-
Place the TLC plate in the developing chamber and allow the eluent to rise up the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. This compound and diphenyl-containing starting materials should be UV active.
-
For further visualization, dip the plate into a potassium permanganate or p-anisaldehyde stain and gently heat.
Reaction Monitoring by Gas Chromatography (GC)
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a VF-200ms or equivalent)
-
Helium or nitrogen as the carrier gas
-
Vials for sample preparation
Procedure:
-
Set up the GC with an appropriate temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure the separation of all components.
-
Prepare a sample for injection by diluting a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to identify the peaks corresponding to the starting materials and the this compound product based on their retention times. The retention time is the time it takes for a compound to travel through the column.
Data Presentation
Table 1: Typical TLC Data for this compound Synthesis
| Compound | Expected Rf Value Range (Hexanes:Ethyl Acetate 9:1) | Visualization |
| Dichlorodiphenylsilane | 0.6 - 0.8 | UV, may react with stain |
| This compound | 0.7 - 0.9 | UV, Potassium Permanganate (yellow/brown spot) |
| Diphenylsilane | 0.6 - 0.8 | UV, may react with stain |
| Allyl Bromide | Volatile, may not be easily visualized | Faintly with some stains |
Note: Rf values are dependent on the specific TLC plate, eluent composition, and experimental conditions.
Table 2: Typical GC Parameters and Expected Retention Times
| Parameter | Value |
| Column | Agilent FactorFour VF-200ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector | FID at 300 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Compound | Expected Retention Time (min) |
| Allyl Bromide | ~2-3 |
| Diphenylsilane | ~10-12 |
| This compound | ~13-15 |
Note: Retention times are highly dependent on the specific GC system, column, and operating conditions. These are estimated values for guidance.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent. | |
| Spots are too high (high Rf) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Spots are too low (low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| No spots are visible | The compounds are not UV active and the visualization stain is not suitable. | Try a different visualization stain (e.g., iodine vapor or phosphomolybdic acid). |
| The concentration of the sample is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
GC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad peaks | Injector temperature is too low. | Increase the injector temperature. |
| Carrier gas flow rate is too low. | Increase the carrier gas flow rate. | |
| Column is overloaded. | Dilute the sample. | |
| Tailing peaks | Active sites on the column or in the injector liner. | Use a deactivated liner or a different column. |
| The compound is interacting with the stationary phase. | Try a different column with a different stationary phase. | |
| Ghost peaks | Contamination from a previous injection. | Bake out the column at a high temperature. |
| Septum bleed. | Replace the injector septum. | |
| No peaks | No sample was injected. | Check the syringe and autosampler. |
| The detector is not turned on or is not functioning correctly. | Check the detector settings and ensure it is operational. |
Visualizations
Validation & Comparative
A Comparative Guide to the Reactivity of Diallyldiphenylsilane and Diallyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of diallyldiphenylsilane and diallyldimethylsilane, two organosilane compounds with significant applications in organic synthesis and polymer chemistry. While direct comparative studies with quantitative kinetic data are limited in the current literature, this document extrapolates from existing experimental data and fundamental chemical principles to offer a detailed analysis of their respective reactivities in key transformations such as hydrosilylation, ring-closing metathesis, and polymerization.
Executive Summary
The reactivity of this compound and diallyldimethylsilane is primarily influenced by the electronic and steric effects of the phenyl and methyl substituents on the silicon atom.
-
Diallyldimethylsilane , with its electron-donating and sterically smaller methyl groups, is generally expected to be more reactive in reactions where electron density at the silicon center or approachability to the silicon and allyl groups is favored.
-
This compound , featuring bulkier and more electron-withdrawing phenyl groups, is anticipated to exhibit lower reactivity in many cases due to increased steric hindrance and reduced electron density on the silicon atom. However, the phenyl groups can offer unique electronic stabilization effects and lead to polymers with enhanced thermal stability.
This guide will delve into the theoretical basis for these differences and provide representative experimental protocols to facilitate further investigation.
Theoretical Comparison: Electronic and Steric Effects
The difference in reactivity between this compound and diallyldimethylsilane can be rationalized by considering the distinct electronic and steric properties of the phenyl (Ph) and methyl (Me) groups attached to the silicon atom.
Electronic Effects:
-
Inductive Effect: Phenyl groups are generally considered to be more electron-withdrawing via induction than methyl groups due to the higher s-character of the sp2-hybridized carbons in the phenyl ring compared to the sp3-hybridized carbon of the methyl group. This results in a more electron-deficient silicon center in this compound.
-
Resonance Effect: The phenyl group can act as a resonance donor or acceptor depending on the reaction mechanism. In situations where a positive charge develops on the silicon atom, the phenyl group can donate electron density through resonance.
Steric Effects:
-
The phenyl group is significantly larger than the methyl group. This increased steric bulk in this compound can hinder the approach of reactants to the silicon atom and the allyl double bonds, potentially slowing down reaction rates.
The interplay of these electronic and steric factors dictates the relative reactivity of the two compounds in different chemical transformations.
Reactivity in Key Reactions
Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental reaction for these compounds, often employed in cross-linking and polymerization. The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.
Reactivity Comparison:
-
Diallyldimethylsilane is expected to be more reactive in hydrosilylation. The electron-donating methyl groups increase the electron density on the silicon, which can facilitate the oxidative addition step in the catalytic cycle. Furthermore, the lower steric hindrance allows for easier access of the catalyst and the hydrosilane to the allyl groups.
-
This compound will likely exhibit slower hydrosilylation kinetics due to the electron-withdrawing nature of the phenyl groups, which makes the silicon center less electron-rich. The significant steric bulk of the two phenyl groups will also impede the approach of the catalyst and the hydrosilylating agent.
Experimental Data Summary:
While direct comparative kinetic data is unavailable, isolated studies on the hydrosilylation of various olefins with silanes bearing methyl or phenyl groups support these predictions. For instance, hydrosilylation reactions involving phenyl-substituted silanes often require more forcing conditions or exhibit slower rates compared to their methyl-substituted counterparts.
| Property | This compound | Diallyldimethylsilane | Reference |
| Predicted Reactivity | Lower | Higher | N/A |
| Catalyst | Platinum-based (e.g., Karstedt's) | Platinum-based (e.g., Karstedt's) | [1][2] |
| Typical Conditions | Toluene, 40-80°C | Toluene, 25-60°C | [1] |
Proposed Experimental Protocol for Comparative Hydrosilylation:
This protocol is designed to enable a direct comparison of the reactivity of this compound and diallyldimethylsilane in a platinum-catalyzed hydrosilylation reaction with a model hydrosilane, such as 1,1,3,3-tetramethyldisiloxane (TMDS).
-
Materials: this compound, diallyldimethylsilane, 1,1,3,3-tetramethyldisiloxane, Karstedt's catalyst (2% Pt in xylene), anhydrous toluene, and an internal standard (e.g., dodecane).
-
Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) and diallyldimethylsilane (1.0 mmol) in anhydrous toluene (10 mL), respectively.
-
Initiation: To each flask, add the internal standard (0.5 mmol) and 1,1,3,3-tetramethyldisiloxane (1.0 mmol).
-
Catalysis: Inject Karstedt's catalyst (0.01 mol% Pt relative to the diallylsilane) into each flask simultaneously while stirring vigorously at a constant temperature (e.g., 40°C).
-
Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes). Quench the reaction in the aliquot with a suitable inhibitor.
-
Analysis: Analyze the aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the consumption of the starting materials and the formation of the hydrosilylated products.
-
Data Comparison: Plot the concentration of reactants and products versus time for both reactions to compare their initial rates and overall conversion.
Caption: Proposed workflow for comparing hydrosilylation reactivity.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds. For diallylsilanes, RCM leads to the formation of silacycloalkenes. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs catalysts.
Reactivity Comparison:
-
This compound has been shown to undergo RCM successfully with Grubbs catalysts to form a five-membered silacycle.[3][4] The bulky phenyl groups may influence the rate of catalyst coordination and the stability of the metallacyclobutane intermediate.
-
Diallyldimethylsilane is also expected to undergo RCM. The smaller steric profile of the methyl groups might lead to faster reaction rates compared to the diphenyl-substituted analogue, assuming electronic effects are less dominant in this transformation.
Experimental Data Summary:
A study on the RCM of this compound using Grubbs' first-generation catalyst reported successful cyclization, with the yield being dependent on reaction conditions such as solvent and catalyst concentration.[3][4] Unfortunately, a parallel study on diallyldimethylsilane under identical conditions is not available for a direct comparison.
| Property | This compound | Diallyldimethylsilane | Reference |
| Observed Reactivity | Successful RCM | Expected to undergo RCM | [3][4] |
| Catalyst | Grubbs I or II Generation | Grubbs I or II Generation | [5][6] |
| Typical Conditions | CH₂Cl₂, reflux | CH₂Cl₂, room temp to reflux | [3][4] |
Proposed Experimental Protocol for Comparative RCM:
This protocol outlines a method to compare the RCM of this compound and diallyldimethylsilane using a second-generation Grubbs catalyst.
-
Materials: this compound, diallyldimethylsilane, Grubbs II catalyst, anhydrous and degassed dichloromethane (DCM), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere, prepare solutions of this compound (0.5 mmol) and diallyldimethylsilane (0.5 mmol) in anhydrous, degassed DCM (50 mL to achieve a 0.01 M concentration). Add the internal standard (0.25 mmol) to each flask.
-
Initiation: Prepare a stock solution of Grubbs II catalyst in anhydrous, degassed DCM. Inject the catalyst solution (1 mol%) into each flask simultaneously while stirring at a constant temperature (e.g., room temperature or 40°C).
-
Monitoring: Follow the reaction progress by withdrawing aliquots at set time intervals and analyzing them by GC or ¹H NMR to quantify the disappearance of the starting material and the appearance of the cyclized product.
-
Analysis: Compare the reaction profiles to determine the relative rates of RCM for the two substrates.
Caption: Simplified mechanism of Ring-Closing Metathesis.
Polymerization
This compound and diallyldimethylsilane can undergo polymerization through various mechanisms, including acyclic diene metathesis (ADMET) and anionic ring-opening polymerization (AROP) of related cyclic siloxanes.
Reactivity Comparison:
-
ADMET Polymerization: In ADMET, the reactivity difference will likely mirror that of RCM, with the less sterically hindered diallyldimethylsilane potentially polymerizing faster. However, the properties of the resulting polymers will differ significantly. The incorporation of phenyl groups in the polymer from this compound is known to increase the thermal stability and refractive index of the material.
-
Anionic Ring-Opening Polymerization (AROP): While not a direct polymerization of the diallyl compounds, the reactivity of related cyclosiloxanes in AROP is influenced by the substituents on the silicon atoms. Phenyl-substituted cyclosiloxanes generally show different polymerization kinetics compared to their methyl-substituted counterparts, often polymerizing at different rates due to electronic and steric influences on the ring strain and the propagation step.[3]
Experimental Data Summary:
Quantitative comparative data for the polymerization of these specific monomers is scarce. However, the principles of ADMET and AROP are well-established, allowing for a qualitative comparison.
| Polymerization Method | This compound | Diallyldimethylsilane | Reference |
| ADMET (Predicted) | Slower polymerization, higher thermal stability polymer | Faster polymerization, more flexible polymer | [7] |
| AROP of related cyclics | Different kinetics, more rigid polymer | Generally faster polymerization of strained rings | [3][8] |
Proposed Experimental Protocol for Comparative ADMET Polymerization:
This protocol provides a framework for comparing the ADMET polymerization of the two diallylsilanes.
-
Materials: this compound, diallyldimethylsilane, Grubbs II or a suitable ADMET catalyst, anhydrous and degassed toluene.
-
Reaction Setup: In separate polymerization tubes suitable for vacuum, place this compound (5 mmol) and diallyldimethylsilane (5 mmol).
-
Catalysis: Under an inert atmosphere, add the catalyst (0.1 mol%) to each monomer.
-
Polymerization: Heat the tubes to a specified temperature (e.g., 60-80°C) under vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization.
-
Monitoring: Monitor the reaction by observing the increase in viscosity of the reaction mixture. The progress can be more quantitatively followed by taking aliquots (if possible) and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Analysis: After a set reaction time, terminate the polymerization. Characterize the resulting polymers by GPC (for molecular weight and polydispersity), NMR spectroscopy (for structure), and Thermal Gravimetric Analysis (TGA) (for thermal stability).
Caption: Predicted outcomes of ADMET polymerization.
Conclusion
The reactivity of this compound and diallyldimethylsilane is a nuanced interplay of electronic and steric factors. Diallyldimethylsilane is generally predicted to be the more reactive of the two in common transformations like hydrosilylation and metathesis due to the smaller size and electron-donating nature of its methyl substituents. Conversely, this compound, while potentially less reactive, offers access to materials with enhanced thermal and optical properties due to the incorporation of phenyl groups.
The experimental protocols provided in this guide offer a starting point for researchers to conduct direct comparative studies, which are needed to quantify these reactivity differences. Such studies will be invaluable for the rational design of synthetic routes and the development of new materials with tailored properties.
References
- 1. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 2. Karstedt catalysts | Johnson Matthey [matthey.com]
- 3. gelest.com [gelest.com]
- 4. A New Approach to Inducing Silicon Tethered Ring-closing Metathesis Reactions [crcu.jlu.edu.cn]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Diallyldiphenylsilane and Tetraallylsilane in Silicone Elastomer Crosslinking
In the realm of polymer science, particularly in the formulation of high-performance silicone elastomers, the choice of a crosslinking agent is a critical determinant of the final material's properties. Among the various crosslinkers available, allylsilanes play a significant role in addition-cure systems. This guide provides a comparative overview of two such crosslinkers: diallyldiphenylsilane and tetraallylsilane, focusing on their anticipated effects on crosslinking efficiency and the resultant properties of the cured elastomer.
While direct, publicly available experimental data comparing these two specific crosslinkers is limited, a robust understanding of their relative performance can be extrapolated from their chemical structures and established principles of polymer chemistry.
Molecular Structure: The Foundation of Performance
The fundamental difference between this compound and tetraallylsilane lies in their functionality—the number of reactive allyl groups per molecule. This compound is a difunctional crosslinker, possessing two allyl groups, while tetraallylsilane is tetrafunctional, with four allyl groups. This seemingly simple distinction has profound implications for the resulting polymer network.
This compound: Features two reactive allyl groups and two phenyl groups attached to a central silicon atom. The presence of the bulky, rigid phenyl groups is expected to introduce steric hindrance, potentially influencing the rate of the crosslinking reaction. Furthermore, the incorporation of phenyl groups into the silicone network is known to enhance thermal stability.[1][2]
Tetraallylsilane: With four reactive allyl groups, this crosslinker has the potential to form a significantly higher number of crosslinks compared to its difunctional counterpart. This higher functionality is expected to lead to a more densely crosslinked polymer network.
Comparative Analysis of Crosslinking Efficiency and Material Properties
The efficiency of a crosslinker is a multifaceted parameter encompassing the speed of the curing reaction (kinetics) and the density of the resulting network structure. These factors, in turn, dictate the macroscopic properties of the final elastomer, such as its mechanical strength and thermal stability.
| Property | This compound | Tetraallylsilane | Rationale |
| Functionality | 2 (Difunctional) | 4 (Tetrafunctional) | Based on the number of allyl groups per molecule. |
| Crosslink Density | Lower | Higher | Tetraallylsilane's higher functionality allows for the formation of more crosslinks per molecule, leading to a denser network. |
| Cure Rate | Potentially Slower | Potentially Faster | The higher concentration of reactive sites on tetraallylsilane may lead to a faster overall reaction rate, although steric effects in this compound could also play a role. |
| Mechanical Properties | |||
| Tensile Strength & Modulus | Lower | Higher | A higher crosslink density generally results in a stiffer material with increased tensile strength and modulus.[3] |
| Elongation at Break | Higher | Lower | Denser crosslinking restricts polymer chain mobility, typically leading to lower elongation before failure. |
| Thermal Stability | Potentially Higher | Potentially Lower | The presence of phenyl groups in this compound is known to enhance the thermal stability of polysiloxane networks by inhibiting depolymerization reactions.[1] |
Note: The information presented in this table is based on theoretical principles of polymer chemistry due to the absence of direct comparative experimental data in the reviewed literature.
Experimental Protocols for Evaluation
To empirically validate the theoretical comparison presented above, a series of standardized experiments would be required. The following are detailed methodologies for key experiments that would provide the necessary quantitative data.
Rheological Analysis of Cure Kinetics
This experiment measures the change in viscoelastic properties of the silicone formulation during the curing process, providing insights into the cure rate and gel point.
-
Instrumentation: A rheometer equipped with parallel plate geometry and a temperature-controlled chamber.
-
Sample Preparation:
-
Prepare two separate silicone formulations. Each will consist of a vinyl-functionalized polysiloxane base polymer, a hydrosilane crosslinking agent (e.g., a hydride-terminated polydimethylsiloxane), and a platinum catalyst.
-
To one formulation, add a stoichiometric amount of this compound.
-
To the second formulation, add a stoichiometric amount of tetraallylsilane. The stoichiometry should be based on the molar ratio of Si-H groups to vinyl groups.
-
-
Procedure:
-
Place a defined volume of the uncured silicone mixture onto the lower plate of the rheometer.
-
Lower the upper plate to a specified gap (e.g., 1 mm).
-
Set the test temperature to a typical curing temperature for the system (e.g., 120 °C).
-
Conduct an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Monitor the storage modulus (G'), loss modulus (G''), and tan delta as a function of time.
-
-
Data Analysis:
-
Cure Rate: Determine the rate of increase of the storage modulus (dG'/dt).
-
Gel Point: Identify the time at which G' and G'' crossover (tan delta = 1).
-
Cure Time: Define the time required to reach a certain percentage (e.g., 90%) of the final storage modulus.
-
Determination of Crosslink Density
The crosslink density of the cured elastomers can be determined using the equilibrium swelling method based on the Flory-Rehner theory.
-
Instrumentation: Analytical balance, vials, suitable solvent (e.g., toluene).
-
Sample Preparation: Cure sheets of the this compound and tetraallylsilane formulations as described above. Cut samples of known weight from each sheet.
-
Procedure:
-
Weigh the dry samples (W_d).
-
Immerse the samples in the solvent at a constant temperature (e.g., 25 °C) until equilibrium swelling is reached (typically 24-48 hours).
-
Remove the swollen samples, quickly blot the surface to remove excess solvent, and weigh them (W_s).
-
-
Data Analysis:
-
Calculate the volume fraction of the polymer in the swollen gel (V_r) using the densities of the polymer and the solvent.
-
Calculate the crosslink density (ν) using the Flory-Rehner equation.
-
Mechanical Property Testing
Standard tensile tests are performed to determine the mechanical properties of the cured elastomers.
-
Instrumentation: Universal testing machine with a suitable load cell and grips.
-
Sample Preparation: Die-cut dumbbell-shaped specimens from the cured silicone sheets according to a standard such as ASTM D412.
-
Procedure:
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress recorded during the test.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of failure.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the cured elastomers by measuring their weight loss as a function of temperature.
-
Instrumentation: Thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured elastomer into the TGA sample pan.
-
Procedure:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest.
-
Char Yield: The percentage of the initial weight remaining at the end of the test.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the crosslinker's functionality and the resulting properties of the silicone elastomer.
Caption: Relationship between crosslinker functionality and elastomer properties.
Conclusion
The selection between this compound and tetraallylsilane as a crosslinking agent for silicone elastomers involves a trade-off between various material properties. Tetraallylsilane, with its higher functionality, is expected to yield a more densely crosslinked network, resulting in a stiffer elastomer with higher tensile strength but lower elongation. Conversely, this compound will likely produce a more flexible material with higher elongation. A significant advantage of this compound is the anticipated improvement in the thermal stability of the final elastomer due to the incorporation of phenyl groups into the polymer backbone. The choice of crosslinker will, therefore, depend on the specific performance requirements of the intended application. For applications demanding high mechanical strength and rigidity, tetraallylsilane would be the preferred choice. For applications requiring greater flexibility and, crucially, enhanced thermal resistance, this compound would be the more suitable option. The execution of the detailed experimental protocols outlined in this guide would provide the necessary empirical data to confirm these theoretical predictions and enable a precise and informed selection of the optimal crosslinking agent for a given application.
References
Diallyldiphenylsilane in Diels-Alder Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, offers a versatile platform for the construction of complex molecular architectures. The choice of diene and dienophile is critical in dictating the efficiency, regioselectivity, and stereoselectivity of this powerful cycloaddition. This guide provides a comparative analysis of Diallyldiphenylsilane and its potential utility in Diels-Alder reactions, placed in context with alternative, more conventional reactants. Due to a scarcity of direct experimental data for this compound in the literature, this comparison is based on established principles and data for structurally related organosilicon compounds, such as vinylsilanes and allylsilanes.
Performance Comparison: Silyl-Substituted vs. Non-Silylated Reactants
The introduction of a silicon-containing moiety, such as the diphenylsilyl group in this compound, can significantly influence the electronic and steric properties of the dienophile or diene, thereby altering the course of the Diels-Alder reaction. The following table summarizes the expected performance of a hypothetical Diels-Alder reaction using this compound as a diene component, compared to a simple, non-silylated diene like 1,4-pentadiene, and a more activated diene like (E)-1,3-pentadiene. This comparison is extrapolated from documented trends in reactions with analogous vinylsilanes.
| Parameter | This compound (as diene) | 1,4-Pentadiene (non-conjugated) | (E)-1,3-Pentadiene (conjugated) | Maleic Anhydride (activated dienophile) |
| Reactivity | Low to Moderate | Very Low (inactive as a diene) | Moderate | High |
| Expected Yield | Low to Moderate | Negligible | Moderate to High | High |
| Stereoselectivity (Endo/Exo) | Likely favors exo product due to steric bulk of the diphenylsilyl group. | Not Applicable | Typically favors endo product. | Typically favors endo product. |
| Reaction Conditions | Likely requires elevated temperatures and/or Lewis acid catalysis. | Not Applicable | Thermal or Lewis acid catalysis. | Mild thermal conditions. |
| Key Influencing Factors | Steric hindrance from the bulky diphenylsilyl group. Potential for silicon to act as a tether in intramolecular variants. | Lack of conjugation. | Conjugated π-system. | Electron-withdrawing groups activating the double bond. |
Note: this compound contains two allyl groups, which are not conjugated. For it to act as a diene, isomerization to a conjugated diene would be necessary, which is not a typical thermal process. A more likely role for this compound is as a precursor for in situ generation of a diene or as a dienophile, though its reactivity in the latter role would be low without activating groups. The comparison above considers its hypothetical use as a diene precursor for illustrative purposes.
Experimental Protocols
Below are generalized experimental protocols for a thermal and a Lewis acid-catalyzed Diels-Alder reaction. These are adaptable for a comparative study involving an organosilane reactant and a non-silylated analogue.
General Procedure for Thermal Diels-Alder Reaction
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) and the dienophile (1.2 equivalents) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cycloadduct.
-
Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reactant Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile (1.2 equivalents) in a dry, anhydrous solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., -78 °C or 0 °C).
-
Catalyst Addition: Add the Lewis acid (e.g., AlCl₃, Et₂AlCl, or BF₃·OEt₂) (0.1 to 1.1 equivalents) dropwise to the solution of the dienophile. Stir the mixture for 15-30 minutes.
-
Diene Addition: Add a solution of the diene (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography. Characterize the product by spectroscopic methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a Diels-Alder reaction and a typical experimental workflow for product analysis.
Caption: General mechanism of the Diels-Alder reaction.
Caption: Typical experimental workflow for a Diels-Alder reaction.
Concluding Remarks
For researchers in drug development and synthetic chemistry, the unique steric and electronic properties of organosilanes like this compound could be leveraged to achieve novel stereochemical outcomes or to introduce a silicon moiety for subsequent transformations. A systematic experimental investigation comparing this compound with its carbonaceous counterparts under standardized conditions would be invaluable to fully elucidate its potential and limitations in the vast landscape of Diels-Alder chemistry.
Benchmarking Diallyldiphenylsilane: A Comparative Guide for Crosslinking Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the selection of an appropriate crosslinking agent is paramount. Diallyldiphenylsilane (DADPS) emerges as a noteworthy candidate, offering a unique combination of thermal stability and mechanical reinforcement to a variety of polymer systems. This guide provides an objective comparison of this compound with other commonly employed crosslinking agents, supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Performance Overview of Crosslinking Agents
The efficacy of a crosslinking agent is determined by its ability to form a stable three-dimensional network within a polymer matrix, thereby enhancing its mechanical strength, thermal resistance, and chemical stability. While direct comparative studies across a wide range of polymers are limited, this guide synthesizes available data to benchmark the performance of this compound against established alternatives.
Table 1: Comparative Performance of Selected Crosslinking Agents
| Crosslinking Agent | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (Td5 °C) | Key Advantages |
| This compound (DADPS) | Silicone Elastomer | Data not available | Data not available | >350 (estimated) | High thermal stability, good reinforcement. |
| Dicumyl Peroxide (DCP) | Polyethylene (POE) | ~10-15 | ~400-600 | ~350 | Well-established, effective for polyolefins. |
| Triallyl Isocyanurate (TAIC) | EPDM Rubber | ~15-20 (with peroxide) | ~300-500 | >400 | High crosslinking efficiency, excellent heat resistance.[1][2] |
| Divinylbenzene (DVB) | Styrenic Polymers | ~30-50 | <5 | ~400 | High rigidity and thermal stability. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-Hydroxysuccinimide (NHS) | Gelatin Hydrogel | ~0.04 | ~30 | ~300 | Biocompatible, for aqueous systems. |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. Td5 represents the temperature at which 5% weight loss is observed.
In-Depth Analysis of this compound
This compound, a member of the organosilane family, participates in crosslinking primarily through the hydrosilylation reaction, where its allyl groups react with Si-H bonds in a polymer backbone, typically in the presence of a platinum catalyst. This mechanism forms stable carbon-silicon linkages, contributing to the enhanced thermal and mechanical properties of the final material.
The phenyl groups within the DADPS molecule contribute to its high thermal stability and can enhance the refractive index of the resulting polymer. Its application is particularly relevant in silicone elastomers and other vinyl-functionalized polymer systems where high-temperature performance is critical.
Comparative Crosslinking Agents
A variety of crosslinking agents are available, each with distinct mechanisms and ideal applications.
-
Peroxides (e.g., Dicumyl Peroxide - DCP): These agents function by generating free radicals at elevated temperatures, which then abstract hydrogen atoms from the polymer chains, leading to the formation of crosslinks.[3][4] They are widely used for polyolefins and elastomers. The efficiency of peroxide crosslinking can be influenced by the presence of coagents.[5]
-
Multi-functional Allyl Compounds (e.g., Triallyl Isocyanurate - TAIC): TAIC is a highly effective coagent in peroxide-cured systems.[1] Its three allyl groups readily participate in the radical reactions, leading to a high crosslink density and significantly improved heat resistance and mechanical properties in elastomers like EPDM.[2][6][7]
-
Divinyl Compounds (e.g., Divinylbenzene - DVB): DVB is a common crosslinker for styrenic polymers, producing rigid and thermally stable networks through copolymerization.
-
Carbodiimides (e.g., EDC with NHS): Utilized in biopolymer and hydrogel chemistry, these agents facilitate the formation of amide bonds between carboxyl and amine groups, offering a biocompatible crosslinking route.
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are crucial. Below are representative methodologies for crosslinking and characterization.
Hydrosilylation Crosslinking of Vinyl Silicone Rubber with this compound
This protocol describes a typical procedure for crosslinking a vinyl-functionalized polydimethylsiloxane (PDMS) with a Si-H functionalized crosslinker, where DADPS could be used as a co-crosslinker or modifier.
Materials:
-
Vinyl-terminated PDMS
-
Hydride-terminated PDMS (crosslinker)
-
This compound (DADPS)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Toluene (solvent, optional)
Procedure:
-
Preparation of Polymer Blend: In a clean, dry vessel, thoroughly mix the vinyl-terminated PDMS, hydride-terminated PDMS, and this compound in the desired stoichiometric ratio. If using a solvent, dissolve the components in a minimal amount of dry toluene.
-
Catalyst Addition: Add the platinum catalyst to the mixture (typically in the ppm range relative to the polymer) and mix vigorously for a short period to ensure uniform dispersion.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Transfer the bubble-free mixture into a mold and cure in an oven at a specified temperature (e.g., 100-150 °C) for a predetermined time until the crosslinking reaction is complete.
-
Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 180 °C) for several hours may be beneficial to ensure complete reaction and remove any volatile byproducts.
Characterization of Crosslinked Polymers
1. Mechanical Properties:
-
Tensile Testing (ASTM D412): Prepare dumbbell-shaped specimens from the cured polymer sheets. Conduct tensile tests using a universal testing machine to determine tensile strength, elongation at break, and Young's modulus.
2. Thermal Stability:
-
Thermogravimetric Analysis (TGA): Place a small sample (5-10 mg) of the cured polymer in a TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to determine the onset of degradation (Td5) and the char yield at high temperatures.[8][9]
3. Crosslink Density:
-
Swelling Test (ASTM D2765): Immerse a pre-weighed sample of the cured polymer in a suitable solvent (e.g., toluene for silicones) for a specified period until equilibrium swelling is reached. The crosslink density can be calculated from the swelling ratio using the Flory-Rehner equation.[10][11][12]
4. Chemical Resistance:
-
Immersion Test (ASTM D543): Immerse pre-weighed and dimensionally measured samples of the cured polymer in various chemical reagents (e.g., acids, bases, organic solvents) for a specified time at a controlled temperature.[13] After exposure, measure the changes in weight, dimensions, and mechanical properties to assess the chemical resistance.[14][15][16]
Visualizing Crosslinking Concepts
To better illustrate the relationships and processes involved in polymer crosslinking, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of TAC (Triallyl Cyanorate) on Curing Characteristics and Mechanical Properties of Silica Filled EPDM Rubber | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Crosslinking of Polyethylene by Dicumyl Peroxide in the Presence of 2,4-Diphenyl-4-methyl-1-pentene | Semantic Scholar [semanticscholar.org]
- 6. akrochem.com [akrochem.com]
- 7. youtube.com [youtube.com]
- 8. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Effects of Cross-Linking Density on the Self-Healing Performance of Epoxidized Natural Rubber and Natural Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. scribd.com [scribd.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. specialchem.com [specialchem.com]
- 15. Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds [mdpi.com]
- 16. researchgate.net [researchgate.net]
Performance Evaluation of Diallyldiphenylsilane-Based Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of coatings derived from diallyldiphenylsilane against two of the most common high-performance coating systems: epoxy and polyurethane. The information is intended for researchers and professionals in fields requiring high-performance materials.
Disclaimer: Direct, quantitative comparative studies on this compound-based coatings are not extensively available in publicly accessible literature. Therefore, the performance characteristics of this compound coatings are inferred from data on structurally similar diphenylsilane-containing polymers and general polysiloxane systems. The data for epoxy and polyurethane coatings are based on established findings.
Performance Comparison Overview
The following table summarizes the general performance characteristics of the three coating types.
| Performance Metric | This compound-Based Coatings (Inferred) | Epoxy Coatings | Polyurethane Coatings |
| Corrosion Resistance | Excellent | Excellent | Good to Excellent |
| Thermal Stability | Very Good to Excellent | Good to Very Good | Moderate to Good |
| UV Resistance | Excellent | Poor (Chalks and yellows) | Excellent (Aliphatic) |
| Adhesion | Excellent (with proper substrate preparation) | Excellent | Very Good |
| Chemical Resistance | Good to Excellent | Excellent (especially to alkalis and solvents) | Good (resistance varies with formulation) |
| Flexibility | Good | Poor to Moderate (can be brittle) | Excellent |
| Hardness | Good to Very Good | Very Good to Excellent | Good to Very Good |
| Cure Time | Variable (dependent on catalyst and temperature) | 24 to 72 hours | 12 to 24 hours[1] |
Detailed Performance Evaluation
Corrosion Resistance
Corrosion resistance is a critical attribute for protective coatings. The primary mechanism of protection for all three coating types is providing a physical barrier to corrosive agents like water, oxygen, and ions.
This compound-based coatings are expected to offer excellent corrosion protection due to the hydrophobic nature and stability of the polysiloxane network formed upon curing. Silane coatings, in general, are known to form a dense, cross-linked film with strong adhesion to metal substrates, which prevents the ingress of corrosive species. Some studies on silane-based coatings have shown a significant reduction in corrosion rates. For instance, a study on a TESPT silane film demonstrated a 99.6% corrosion protection efficiency on carbon steel in a high-salinity environment[1][2].
Epoxy coatings are renowned for their excellent chemical resistance and barrier properties, making them a benchmark for corrosion protection in many industries[3]. They form a highly cross-linked, impermeable film with strong adhesion to the substrate. The corrosion rate of steel coated with an epoxy-zinc chromate coating was found to be as low as 3.6 x 10⁻⁵ mm/year[4].
Polyurethane coatings also provide good corrosion resistance, though their primary advantage often lies in their flexibility and UV stability. When used as a topcoat over an epoxy primer, they create a durable system that combines the barrier properties of epoxy with the weathering resistance of polyurethane[4].
Comparative Corrosion Performance Data
| Coating System | Substrate | Test Method | Performance Metric | Result |
| Silane (TESPT) | Carbon Steel | Potentiodynamic Polarization in 4.5 wt% NaCl | Protection Efficiency | 99.6%[1][2] |
| Epoxy (with Zinc Chromate) | Steel | Polarization Test in 3.5 wt% NaCl | Corrosion Rate | 3.6 x 10⁻⁵ mm/year[4] |
| Epoxy-Polyurethane | Steel | Polarization Test in 3.5 wt% NaCl | Corrosion Rate | 7.3 x 10⁻⁶ mm/year[4] |
| Epoxy (unmodified) | Steel | Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | ~0.68 x 10¹⁰ Ω cm² |
| Epoxy (modified with SPANI/GO/MO) | Steel | Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | 1.65 x 10¹⁰ Ω cm²[5] |
Experimental Protocol: Salt Spray (Fog) Test (ASTM B117)
This test provides an accelerated corrosion environment to evaluate the resistance of coatings.
-
Apparatus: A closed chamber equipped with a nozzle to spray a saltwater solution, a reservoir for the solution, a means of maintaining a constant temperature, and racks to support test specimens.
-
Test Solution: A 5% solution of sodium chloride (NaCl) in distilled or deionized water with a pH between 6.5 and 7.2.
-
Specimen Preparation: Coated panels are prepared according to the coating manufacturer's specifications. A scribe (a scratch through the coating to the metal substrate) is often made to evaluate corrosion creepage.
-
Procedure: a. The chamber is preheated to 35°C (95°F)[6]. b. Specimens are placed in the chamber at an angle of 15-30 degrees from the vertical. c. The salt solution is atomized by the nozzle to create a dense fog that settles on the specimens. d. The test is run for a specified duration (e.g., 100, 500, 1000 hours).
-
Evaluation: Specimens are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage of corrosion from the scribe. The results are often rated according to standardized scales.
References
- 1. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Technologies in Marine Antifouling and Anti-Corrosion Coatings: A Comprehensive Review | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Predicted Corrosion Performance of Organofunctional Silane Coated Steel Reinforcement for Concrete Structures: An Overview | MDPI [mdpi.com]
Comparative Analysis of Catalysts for Diallyldiphenylsilane Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of well-defined silicon-containing polymers is of significant interest due to their unique properties and potential applications. This guide provides a comparative analysis of various catalyst systems for the polymerization of diallyldiphenylsilane, a key monomer for accessing functionalized polysiloxanes. The performance of different catalyst classes—metallocene, Ziegler-Natta, platinum-based, and radical initiators—is evaluated based on available experimental data for this compound and closely related monomers.
This analysis aims to provide a clear overview of the catalytic options, their respective advantages, and the expected polymer characteristics, thereby guiding catalyst selection for specific research and development objectives.
Performance Overview of Catalyst Systems
The choice of catalyst exerts a profound influence on the polymerization of this compound, dictating key polymer properties such as yield, molecular weight, and molecular weight distribution. The following table summarizes the performance of different catalyst systems based on data from this compound and analogous diallylsilane polymerizations.
| Catalyst System | Catalyst Example | Co-catalyst/Initiator | Monomer | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| Metallocene | Ph2C(Cp)(Flu)ZrCl2 | MAO | Allyltrimethylsilane | 30 | 150,000 | <2.0 |
| rac-EBIZrCl2 | MAO | Allyltrimethylsilane | 27 | 50,000 | <2.0 | |
| Ziegler-Natta | TiCl4 | AlEt3 | This compound | Data not available | Data not available | Data not available |
| Platinum-Based | Karstedt's Catalyst | - | This compound | Data not available | Data not available | Data not available |
| Radical | AIBN | - | This compound | Data not available | Data not available | Data not available |
In-Depth Catalyst Analysis and Methodologies
Metallocene Catalysts
Metallocene catalysts, a class of single-site Ziegler-Natta catalysts, offer precise control over polymer architecture.[1] Their well-defined active sites lead to polymers with narrow molecular weight distributions (PDI < 2.0).[2] For the polymerization of allylsilanes, zirconocene-based catalysts activated by methylaluminoxane (MAO) have shown effectiveness.
Experimental Protocol (Representative for Metallocene Catalysis):
A typical polymerization procedure involves the following steps:
-
A glass reactor is thoroughly dried under vacuum and purged with an inert gas (e.g., nitrogen or argon).
-
The desired amount of solvent (e.g., toluene) and the monomer (this compound) are introduced into the reactor.
-
The co-catalyst, methylaluminoxane (MAO), is added to the reactor, and the mixture is stirred.
-
The metallocene catalyst (e.g., Ph2C(Cp)(Flu)ZrCl2 or rac-EBIZrCl2), dissolved in a small amount of toluene, is then injected into the reactor to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 50 °C for 60 minutes).
-
The polymerization is terminated by the addition of acidified methanol.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Ziegler-Natta Catalysts
Traditional heterogeneous Ziegler-Natta catalysts, typically composed of a titanium halide and an organoaluminum co-catalyst (e.g., TiCl4/AlEt3), are widely used for olefin polymerization.[3] These multi-sited catalysts generally produce polymers with broad molecular weight distributions.[1] While effective for simple olefins, their application to functionalized monomers like this compound can be challenging due to potential catalyst poisoning.
Experimental Protocol (General for Ziegler-Natta Catalysis):
A general procedure for Ziegler-Natta polymerization is as follows:
-
A reaction vessel is charged with a dry, inert solvent (e.g., heptane) and the monomer under an inert atmosphere.
-
The organoaluminum co-catalyst (e.g., triethylaluminum, AlEt3) is added to the reactor.
-
The titanium-based catalyst component (e.g., TiCl4) is introduced to initiate polymerization.
-
The reaction is conducted at a specific temperature and pressure for a designated duration.
-
The reaction is quenched, and the polymer is isolated by precipitation and filtration.
Platinum-Based Catalysts for Hydrosilylation Polymerization
Hydrosilylation polymerization, often catalyzed by platinum complexes like Karstedt's catalyst, is a powerful method for synthesizing silicon-containing polymers.[4][5] This reaction involves the addition of a Si-H bond across an unsaturated bond, such as the allyl groups in this compound. This method can lead to well-defined polymer structures.
Experimental Protocol (Conceptual for Hydrosilylation Polymerization):
A potential hydrosilylation polymerization of this compound would involve reacting it with a dihydrosilane in the presence of a platinum catalyst. The general steps would be:
-
Equimolar amounts of this compound and a dihydrosilane monomer are mixed in a reaction flask.
-
A catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst) is added.
-
The reaction mixture is heated to a specific temperature to initiate the polymerization.
-
The progress of the polymerization can be monitored by the disappearance of the Si-H stretching band in the IR spectrum.
-
The resulting polymer is then purified to remove any residual catalyst.
Radical Polymerization
Radical polymerization, typically initiated by thermal initiators like azobisisobutyronitrile (AIBN), is a common method for polymer synthesis.[6] However, the radical polymerization of diallyl monomers is often challenging due to degradative chain transfer, which can lead to low molecular weight polymers.
Experimental Protocol (General for Radical Polymerization):
A typical radical polymerization procedure would be:
-
The monomer (this compound) and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent in a reaction vessel.
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The reaction mixture is heated to the decomposition temperature of the initiator to start the polymerization.
-
After a set reaction time, the polymerization is stopped by rapid cooling.
-
The polymer is isolated by precipitation in a non-solvent.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the laboratory-scale polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ignited.in [ignited.in]
- 4. researchgate.net [researchgate.net]
- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Validating the Purity of Synthesized Diallyldiphenylsilane: A Comparative Guide
For researchers and professionals in drug development and materials science, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques and purification methods to validate the purity of diallyldiphenylsilane, a versatile organosilane precursor. We present a hypothetical scenario where a researcher has synthesized this compound and must choose the most appropriate methods for its purification and subsequent purity verification.
Scenario: Post-Synthesis Purity Assessment
A researcher has synthesized this compound via a Grignard reaction between dichlorodiphenylsilane and allylmagnesium bromide. Before proceeding with its use in a subsequent reaction, it is crucial to determine its purity and remove any unreacted starting materials or byproducts. Potential impurities could include mono-allylated diphenylsilane, unreacted dichlorodiphenylsilane, and various siloxanes formed through hydrolysis.
Analytical Techniques for Purity Validation
Several analytical techniques can be employed to assess the purity of the synthesized this compound. The choice of technique will depend on the desired level of accuracy, the information required, and the available instrumentation.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative purity, identification of volatile impurities. | High sensitivity and selectivity, provides molecular weight and fragmentation data for impurity identification. | Destructive to the sample, may not be suitable for thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation, identification and quantification of impurities. | Non-destructive, provides detailed structural information, can be made quantitative (qNMR). | Lower sensitivity compared to GC-MS, requires deuterated solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups, can indicate the presence of certain impurities. | Fast, non-destructive, requires minimal sample preparation. | Primarily qualitative, not ideal for quantifying purity unless calibrated. |
Purification Methods: A Comparative Analysis
If the initial analysis reveals significant impurities, a purification step is necessary. The two most common methods for purifying liquid organosilanes like this compound are fractional distillation and column chromatography.
Comparison of Purification Methods
| Method | Principle | Purity Achievable | Yield | Time & Effort |
| Fractional Distillation | Separation based on differences in boiling points. | Good to Excellent (>98%) | Moderate to High | Moderate |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Very Good to Excellent (>99%) | Lower to Moderate | High |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Excellent (>99.5%) | Low to Moderate | High |
Experimental Data & Results
The following tables present hypothetical data from the analysis of the synthesized this compound before and after purification.
Table 1: Purity of this compound Samples by GC-MS
| Sample | This compound (%) | Impurity 1 (Allyldiphenylchlorosilane) (%) | Impurity 2 (Diphenylsilanediol) (%) |
| Crude Product | 92.5 | 4.8 | 2.7 |
| After Fractional Distillation | 98.8 | 0.9 | 0.3 |
| After Column Chromatography | 99.6 | 0.2 | 0.2 |
| Commercial Standard | >95.0[1][2] | - | - |
Table 2: ¹H NMR Data for this compound and a Key Impurity
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| This compound | 7.55-7.65 | m | 4H | Si-Ph (ortho) |
| 7.35-7.45 | m | 6H | Si-Ph (meta, para) | |
| 5.80-5.95 | m | 2H | -CH=CH₂ | |
| 4.90-5.05 | m | 4H | -CH=CH₂ | |
| 2.15 | d | 4H | Si-CH₂- | |
| Allyldiphenylchlorosilane | 7.60-7.70 | m | 4H | Si-Ph (ortho) |
| 7.40-7.50 | m | 6H | Si-Ph (meta, para) | |
| 5.85-6.00 | m | 1H | -CH=CH₂ | |
| 5.00-5.15 | m | 2H | -CH=CH₂ | |
| 2.25 | d | 2H | Si-CH₂- |
Table 3: FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-3050 | Medium | C-H stretch (aromatic and vinyl) |
| 2975-2900 | Medium | C-H stretch (aliphatic) |
| 1640 | Medium | C=C stretch (allyl) |
| 1430 | Strong | Si-Ph stretch |
| 1120 | Strong | Si-Ph stretch |
| 995, 910 | Strong | =C-H bend (allyl) |
| 730, 695 | Strong | C-H bend (aromatic) |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1% solution of the sample in dichloromethane, splitless injection.
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Data Analysis: Integrate the peak areas to determine the relative percentages of each component. Identify impurities by comparing their mass spectra to a library (e.g., NIST). The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 264 and characteristic fragments from the loss of allyl (m/z 223) and phenyl (m/z 187) groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).
-
Purity Determination (qNMR): For quantitative analysis, add a known amount of an internal standard with a well-resolved peak (e.g., 1,3,5-trimethoxybenzene) to the sample. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the absence of characteristic impurity peaks, such as a broad O-H stretch around 3200-3600 cm⁻¹ which would indicate the presence of silanol impurities.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for purity validation and the general workflow for analysis.
Caption: Decision workflow for the purification and validation of synthesized this compound.
Caption: Guide for selecting an analytical technique based on the research question.
References
A Head-to-Head Comparison of Catalysts for Diallyldiphenylsilane Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in the hydrosilylation of diallyldiphenylsilane, supported by experimental data from analogous reactions.
The hydrosilylation of this compound is a pivotal reaction in the synthesis of advanced silicon-containing polymers and materials. The choice of catalyst is critical, directly influencing reaction efficiency, product yield, and selectivity. This guide provides a comparative analysis of common catalysts used for this transformation, offering a summary of their performance based on available data from closely related reactions and detailed experimental protocols.
Catalyst Performance Overview
While direct head-to-head comparative data for the hydrosilylation of this compound is not extensively available in the reviewed literature, a well-documented comparison for the hydrosilylation of allyl chloride with trichlorosilane provides valuable insights into the relative performance of platinum- and rhodium-based catalysts. Karstedt's catalyst, a platinum(0) complex, is a widely used benchmark in hydrosilylation chemistry.[1] In a comparative study, its performance was evaluated against a rhodium(I) complex, [Rh(μ-Cl)(dppbzF)]2.
The results, summarized in the table below, demonstrate the potential for significantly improved yields and selectivity with the rhodium-based catalyst in this specific transformation.
| Catalyst | Substrate | Hydrosilane | Catalyst Loading | Temperature (°C) | Time (h) | Yield of Product 1 (%)[2] | Yield of By-product 2 (%)[2] |
| Speier's Catalyst (H₂PtCl₆) | Allyl Chloride | HSiCl₃ | 0.5 mol% | 60 | 3 | 20 | 32 |
| Karstedt's Catalyst | Allyl Chloride | HSiCl₃ | 0.5 mol% | 60 | 3 | 15 | 13 |
| [Rh(μ-Cl)(dppbz)]₂ | Allyl Chloride | HSiCl₃ | 0.5 mol%/Rh | 60 | 3 | >95 | Trace |
| [Rh(μ-Cl)(dppbzF)]₂ | Allyl Chloride | HSiCl₃ | 50 ppm/Rh | 60 | 20 | >95 | Not specified |
Product 1: 3-chloropropyltrichlorosilane By-product 2: trichloropropylsilane
It is important to note that catalyst performance is highly dependent on the specific substrates and reaction conditions. While the rhodium catalyst shows superior performance for the hydrosilylation of allyl chloride, Karstedt's catalyst is known for its high activity in a broad range of hydrosilylation reactions, including the curing of silicone polymers.[3] Ruthenium-based catalysts are also effective for hydrosilylation, often providing access to different regio- and stereoselectivities compared to platinum and rhodium catalysts.[4][5]
Experimental Protocols
Below are detailed experimental protocols for hydrosilylation reactions using Karstedt's catalyst and a rhodium-based catalyst. While the specific substrate is not this compound, these procedures provide a solid foundation for developing a protocol for the target reaction.
Experimental Protocol 1: Hydrosilylation of Allyl Chloride with Trichlorosilane using [Rh(μ-Cl)(dppbzF)]₂[2]
This protocol describes the gram-scale synthesis of trichloro(3-chloropropyl)silane.
Materials:
-
[Rh(μ-Cl)(dppbzF)]₂ catalyst
-
Allyl chloride
-
Trichlorosilane
-
Nitrogen atmosphere
-
Three-necked flask (3 L) with a condenser
Procedure:
-
A three-necked 3 L flask equipped with a condenser was charged with the rhodium catalyst (80 mg, 0.060 mmol) under a nitrogen atmosphere.
-
Allyl chloride (187 g, 2.45 mol) and trichlorosilane (332 g, 2.45 mol) were added to the flask.
-
The reaction mixture was stirred at 60 °C for 20 hours.
-
After the reaction, the resulting solution was distilled under reduced pressure (36 hPa, 80 °C) to yield analytically pure trichloro(3-chloropropyl)silane as a colorless liquid (483 g, 2.28 mol, 93% yield).
General Experimental Workflow for Hydrosilylation
The following diagram illustrates a typical workflow for a laboratory-scale hydrosilylation reaction.
Caption: General workflow for a hydrosilylation reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle for hydrosilylation reactions is generally understood to proceed via the Chalk-Harrod or a modified Chalk-Harrod mechanism. The following diagram illustrates the key steps in the Chalk-Harrod mechanism, which is widely accepted for platinum-catalyzed hydrosilylations.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Conclusion
The selection of an appropriate catalyst for the hydrosilylation of this compound is a critical parameter that dictates the success of the synthesis. While Karstedt's catalyst remains a versatile and widely used option, this guide highlights that rhodium-based catalysts can offer superior performance in terms of yield and selectivity for related substrates. Researchers should consider the specific requirements of their application, including cost, desired product purity, and reaction conditions, when selecting a catalyst. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for the development and optimization of hydrosilylation reactions in the laboratory and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20090069524A1 - Hydrosilylation process in the presence of ruthenium catalyzers - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for Diallyldiphenylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Diallyldiphenylsilane, a key organosilicon compound used in various industrial and pharmaceutical applications, is critical for quality control and research purposes. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound. It includes detailed experimental protocols, a comparison of performance characteristics, and a protocol for cross-validation to ensure consistency between the methods.
Comparison of Analytical Methods
A summary of the quantitative performance for the proposed Gas Chromatography-Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods for the analysis of this compound is presented below. These values are representative of what can be expected from well-optimized and validated methods.
| Performance Characteristic | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~15 µg/mL |
| Typical Run Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below.
2.1. Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of this compound, leveraging its volatility for separation.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Reagents and Materials:
-
This compound reference standard
-
Heptane (HPLC grade)
-
Helium (carrier gas, high purity)
-
Hydrogen and Air (for FID)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in heptane at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with heptane to fall within the calibration range.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector Temperature (FID): 300°C
-
2.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides an alternative approach, particularly useful when GC is not available or when dealing with complex matrices.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 5 µg/mL to 200 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with acetonitrile to fall within the calibration range.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm
-
Cross-Validation Protocol
Cross-validation is essential to ensure that the two analytical methods provide comparable results.[1] This process is crucial when methods are used interchangeably or in different laboratories.[2]
Objective: To compare the results obtained from the GC-FID and HPLC-UV methods for the quantification of this compound.
Procedure:
-
Sample Selection: Prepare a set of at least three quality control (QC) samples of this compound at low, medium, and high concentrations within the linear range of both methods.
-
Analysis: Analyze each QC sample in triplicate using both the validated GC-FID and HPLC-UV methods.
-
Acceptance Criteria: The percentage difference between the average results of the two methods for each concentration level should be within ±15%.
The following diagram illustrates the workflow for the cross-validation of the analytical methods.
Logical Relationship of Method Selection
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
References
Safety Operating Guide
Proper Disposal of Diallyldiphenylsilane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of diallyldiphenylsilane, a common intermediate in organic and organosilicon chemistry. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Key Safety and Physical Data
A thorough understanding of the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C18H20Si | PubChem[1] |
| Molecular Weight | 264.44 g/mol | ChemicalBook[2] |
| Boiling Point | 140-141 °C at 2 mm Hg | ChemicalBook[2] |
| Density | 0.996 g/mL at 25 °C | ChemicalBook[2] |
| Flash Point | 110 °C | ChemicalBook[2] |
| Refractive Index | n20/D 1.575 | ChemicalBook[2] |
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a licensed hazardous waste disposal facility. Incineration is a common disposal method for organosilicon waste.[4]
Experimental Protocol for Waste Management:
-
Waste Segregation:
-
All waste streams containing this compound must be segregated from general laboratory waste and other incompatible chemical waste.
-
This includes neat (undiluted) this compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, and absorbent paper.
-
-
Container Selection:
-
Use only approved, chemically compatible hazardous waste containers. These are typically constructed of high-density polyethylene (HDPE) or other resistant materials.
-
Ensure the container has a secure, leak-proof lid.
-
-
Waste Collection:
-
Liquid Waste: Carefully transfer liquid waste containing this compound into the designated waste container using a funnel to prevent spills.
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, absorbent pads, empty vials) into a separate, clearly labeled solid waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The associated hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and secondary containment should be used to prevent the spread of any potential leaks.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. ES2927878T3 - Recycling of materials containing organosilicon compounds - Google Patents [patents.google.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Diallyldiphenylsilane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Diallyldiphenylsilane, ensuring you and your team can work with confidence.
This compound is a compound that requires careful handling due to its potential health hazards. It is recognized as a skin, eye, and respiratory irritant[1]. Adherence to proper safety protocols is crucial to mitigate risks in the laboratory.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles are mandatory. In situations with a high risk of splashing, a face shield worn over goggles is recommended[2][3]. | Protects against splashes and aerosols, preventing serious eye irritation[1][4]. |
| Skin and Body Protection | Gloves: Chemically resistant gloves are required. While specific breakthrough times for this compound are not readily available, selecting gloves made of nitrile rubber or neoprene is a prudent choice for similar chemicals. The use of disposable gloves is often preferred[2]. Lab Coat/Coveralls: A standard lab coat is sufficient for low-volume handling. For larger quantities or tasks with a higher splash potential, chemical-resistant coveralls should be worn[2][5]. | Prevents skin contact, which can cause irritation[1]. Disposable gloves minimize the risk of cross-contamination and the challenges of decontaminating reusable gloves[2]. |
| Respiratory Protection | For operations that may generate vapors or aerosols, a NIOSH-certified organic vapor respirator is recommended[6]. Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure[6][7]. | Protects against respiratory tract irritation[1]. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors[6]. Emergency eye wash stations and safety showers should be readily accessible[6].
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe in mist, vapors, or spray[4]. Wash hands thoroughly after handling the compound[4][8].
-
Storage: Store in a tightly closed container in a dry, well-ventilated place[4][6]. Keep it away from incompatible materials such as strong oxidizing agents[4].
Spill Management:
In the event of a spill, evacuate unnecessary personnel. Wear the appropriate PPE, as outlined above. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal[4][6].
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Characterization: All waste contaminated with this compound should be treated as hazardous waste.
-
Containerization: Collect waste in suitable, closed, and clearly labeled containers[4].
-
Disposal Method: Dispose of the waste at an approved waste disposal plant in accordance with local, state, and federal regulations[4][6]. Do not dispose of it into the sewer system[6].
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Diphenyldiallylsilane | C18H20Si | CID 82695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
